molecular formula C7H8ClNO2 B024343 2-pyridin-2-ylacetic acid;hydrochloride CAS No. 16179-97-8

2-pyridin-2-ylacetic acid;hydrochloride

Cat. No.: B024343
CAS No.: 16179-97-8
M. Wt: 173.60 g/mol
InChI Key: MQVISALTZUNQSK-UHFFFAOYSA-N
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Description

2-Pyridylacetic acid hydrochloride (CAS 16179-97-8) is a white to off-white crystalline powder with a molecular weight of 173.60 g/mol and the molecular formula C7H7NO2·HCl. It is a key reference standard and metabolite in pharmaceutical research, most notably as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine. Following betahistine administration, it is rapidly formed via first-pass metabolism by monoamine oxidase (MAO) enzymes, and its plasma concentration is used as a critical biomarker for assessing the parent drug's absorption and pharmacokinetic profile. Primary Research Applications: Pharmacokinetic Studies: Serves as an essential analytical standard for quantifying betahistine exposure by measuring 2-pyridylacetic acid levels in plasma and urine, enabling precise bioavailability and disposition studies. Metabolite Identification & Quantification: Used in the development and validation of LC-MS and HPLC methods for drug metabolism and pharmacodynamics (DMPK) research. Analytical Chemistry: Useful for developing separation methods for structural isomers (2-, 3-, and 4- pyridylacetic acid) using mixed-mode chromatography. Chemical Synthesis: Functions as a building block in nucleophilic substitution reactions and the synthesis of more complex heterocyclic compounds. The product is provided with a guaranteed purity of >98.0%. It is hygroscopic and should be stored sealed in a dry environment, protected from light, at room temperature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-pyridin-2-ylacetic acid;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVISALTZUNQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70884874
Record name 2-Pyridineacetic acid, hydrochloride (1:1)
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Molecular Weight

173.60 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16179-97-8
Record name 2-Pyridylacetic acid hydrochloride
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Record name 2-Pyridylacetic acid hydrochloride
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Record name 2-Pyridylacetic acid hydrochloride
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Record name 2-Pyridineacetic acid, hydrochloride (1:1)
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Record name 2-Pyridineacetic acid, hydrochloride (1:1)
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Record name 2-carboxymethylpyridinium chloride
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Foundational & Exploratory

2-pyridin-2-ylacetic acid;hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Basic Properties of 2-Pyridin-2-ylacetic acid;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yl)acetic acid hydrochloride is a heterocyclic aromatic carboxylic acid compound that serves as a valuable intermediate in organic synthesis and the development of novel chemical entities.[1] Its structure, combining a pyridine ring and a carboxylic acid moiety, makes it a versatile building block for creating more complex molecules, including metal complexes and pharmacologically active agents.[1] Derivatives of 2-pyridylacetic acid have been investigated for their therapeutic potential, including exhibiting inhibitory action on gastric acid secretion and protective effects on gastric mucosa, highlighting their relevance in drug discovery programs for peptic ulcer disease.[2][3] This document provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Properties

The fundamental properties of 2-pyridin-2-ylacetic acid hydrochloride are summarized below. These data are crucial for its handling, formulation, and application in synthetic and analytical procedures.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2-Pyridineacetic Acid Hydrochloride
CAS Number 16179-97-8[1][5]
Molecular Formula C₇H₈ClNO₂[1][5]
Molecular Weight 173.60 g/mol [1][5]
Appearance White to off-white solid/powder/crystal[1]
Melting Point 135 °C (decomposes)[5][6]
Boiling Point 276.2 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in water. Soluble in DMSO (100 mg/mL with sonication).[1][5][6]
pKa No specific literature value found. Determination via titration is recommended (see Section 3.1).

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for quality control and research applications.

Protocol for Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for its determination.[7][8]

Objective: To determine the pKa value(s) of 2-pyridin-2-ylacetic acid hydrochloride in an aqueous solution.

Materials:

  • 2-pyridin-2-ylacetic acid hydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 mL or 25 mL)

  • Beaker (50 mL)

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers according to the manufacturer's instructions.[7]

  • Sample Preparation: Accurately weigh a sample of 2-pyridin-2-ylacetic acid hydrochloride and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM).[7]

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes variations in activity coefficients.[7]

  • Initial Acidification: Place 20 mL of the sample solution into a beaker with a magnetic stir bar. If necessary, acidify the solution to approximately pH 1.8-2.0 using 0.1 M HCl to ensure the compound is fully protonated.[7]

  • Titration: Immerse the pH electrode in the solution. Begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH value and the total volume of NaOH added.[7]

  • Endpoint: Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[7]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point.[9] For a diprotic acid (the carboxylic acid and the pyridinium ion), two inflection points may be observed.

  • Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results.[7]

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which is the equilibrium solubility of a compound.[10]

Objective: To determine the maximum intrinsic solubility of 2-pyridin-2-ylacetic acid hydrochloride in a buffered aqueous solution at a specific temperature.

Materials:

  • 2-pyridin-2-ylacetic acid hydrochloride

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., solubility filter plates, syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

Procedure:

  • Preparation: Add an excess amount of solid 2-pyridin-2-ylacetic acid hydrochloride to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: After incubation, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is typically done by centrifuging the sample at high speed or by filtering it through a low-binding filter.[10][12]

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with an appropriate solvent and analyze its concentration using a validated analytical method like HPLC-UV or LC-MS.[12]

  • Standard Curve: Prepare a standard calibration curve for the compound using the same analytical method to ensure accurate quantification.[10]

  • Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature).

Synthesis and Workflow Diagrams

Visual representations of experimental and synthetic workflows can clarify complex processes. The following diagrams were generated using the DOT language.

Synthesis Pathway

2-Pyridin-2-ylacetic acid can be synthesized via the hydrolysis of its corresponding ester, ethyl 2-pyridylacetate.[13] The resulting free acid can then be treated with hydrochloric acid to form the hydrochloride salt.

G cluster_hydrolysis Step 1: Saponification cluster_acidification Step 2: Acidification & Salt Formation Ester Ethyl 2-pyridylacetate KOH KOH / Ethanol / Water Ester->KOH Acid 2-Pyridin-2-ylacetic acid (Potassium Salt) KOH->Acid HCl Aqueous HCl Acid->HCl Product 2-Pyridin-2-ylacetic acid hydrochloride HCl->Product G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare 1 mM Sample Solution A->B C Adjust Ionic Strength (0.15M KCl) B->C D Acidify sample to pH ~2 C->D E Titrate with 0.1M NaOH D->E F Record pH vs. Volume Added E->F G Plot Titration Curve F->G H Determine Half-Equivalence Point G->H I Calculate pKa H->I G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to buffer B Agitate at constant temp (24-48 hours) A->B C Centrifuge or Filter to get clear supernatant B->C E Analyze supernatant concentration (HPLC/LC-MS) C->E D Prepare standard curve D->E F Calculate Solubility E->F

References

2-Pyridin-2-ylacetic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16179-97-8

Synonyms: 2-Pyridylacetic Acid HCl, 2-Pyridineacetic Acid Hydrochloride, (2-Pyridinyl)acetic acid hydrochloride

Introduction

2-Pyridin-2-ylacetic acid hydrochloride is a heterocyclic aromatic carboxylic acid, characterized by a pyridine ring linked to an acetic acid group.[1] This compound and its derivatives are of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile building block in organic synthesis for creating more complex molecules, including various drug candidates.[2][3] Notably, it is the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[2] Its concentration in plasma is a critical biomarker for assessing the absorption and pharmacokinetic profile of betahistine.[2] This guide provides an in-depth overview of its properties, synthesis, applications, and relevant experimental protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

2-Pyridin-2-ylacetic acid hydrochloride typically appears as a white to off-white crystalline solid.[2][4] It is known to be hygroscopic and should be stored in a sealed, dry environment.[2]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [2]
Melting Point 130-135°C (decomposes)
Boiling Point 276.2°C at 760 mmHg
Solubility Soluble in water and DMSO (100 mg/mL)[1][4]
Appearance White to off-white crystalline powder/solid[2][4]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

Synthesis and Purification

A common synthetic route to 2-pyridin-2-ylacetic acid involves the hydrolysis of its corresponding ester, ethyl 2-pyridylacetate. The resulting free acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

Example Synthesis Workflow

Below is a diagram illustrating a typical laboratory-scale synthesis.

G cluster_hydrolysis Step 1: Saponification cluster_acidification Step 2: Acidification & Salt Formation cluster_purification Step 3: Isolation & Purification A Ethyl 2-pyridylacetate C Potassium 2-pyridylacetate (Intermediate) A->C 50°C, 30 min B KOH / Ethanol / H₂O E 2-Pyridin-2-ylacetic acid hydrochloride C->E Adjust to pH 2 D 1N HCl (aq) F Concentration E->F G Crystallization (from Diethyl Ether) F->G H Filtration & Drying G->H I Final Product H->I G Betahistine Betahistine MAO Monoamine Oxidase (MAO) Betahistine->MAO First-Pass Metabolism Metabolite 2-Pyridin-2-ylacetic acid (Inactive Metabolite) MAO->Metabolite Excretion Urinary Excretion Metabolite->Excretion Used as Biomarker for Betahistine Absorption G A Obtain Plasma Sample B Spike with Analyte & Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

References

An In-depth Technical Guide to 2-Pyridin-2-ylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-2-ylacetic acid hydrochloride, a compound of significant interest in pharmaceutical research. Primarily known as the main metabolite of the drug betahistine, its quantification is crucial for pharmacokinetic studies. This document details its chemical structure, physicochemical properties, synthesis, and spectral analysis. Furthermore, it includes detailed experimental protocols for its analysis and discusses its known biological relevance.

Chemical Structure and Identification

2-Pyridin-2-ylacetic acid hydrochloride is a heterocyclic aromatic carboxylic acid. The hydrochloride salt enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Chemical structure of 2-pyridin-2-ylacetic acid hydrochloride

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(pyridin-2-yl)acetic acid;hydrochloride
CAS Number 16179-97-8[1]
PubChem CID 643939
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)CC(=O)O.Cl[2]
InChI InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H[3]
InChIKey MQVISALTZUNQSK-UHFFFAOYSA-N[3]

Physicochemical Properties

Understanding the physicochemical properties of 2-pyridin-2-ylacetic acid hydrochloride is essential for its handling, formulation, and analytical method development.

Table 2: Physicochemical Data

PropertyValue
Appearance White to off-white crystalline powder[1]
Melting Point 135-138 °C (decomposes)
Solubility Soluble in water
pKa (Data not readily available)

Synthesis

Several synthetic routes for 2-pyridin-2-ylacetic acid have been reported. A common method involves the hydrolysis of a nitrile precursor. The final step is the formation of the hydrochloride salt.

Experimental Protocol: Synthesis via Hydrolysis of 2-Cyanomethylpyridine

This protocol outlines a general procedure for the synthesis of 2-pyridin-2-ylacetic acid, which can then be converted to its hydrochloride salt.

Materials:

  • 2-Cyanomethylpyridine

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Hydrolysis: 2-Cyanomethylpyridine is refluxed with concentrated hydrochloric acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with a solution of sodium hydroxide to precipitate the free acid.

  • Extraction: The aqueous layer is extracted with diethyl ether.

  • Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2-pyridin-2-ylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

  • Hydrochloride Salt Formation: The purified 2-pyridin-2-ylacetic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt precipitates out and can be collected by filtration and dried.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may need to be optimized for specific applications.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and confirmation of 2-pyridin-2-ylacetic acid hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5d1HH6 (Pyridine)
~7.8t1HH4 (Pyridine)
~7.4d1HH3 (Pyridine)
~7.3t1HH5 (Pyridine)
~3.8s2H-CH₂-

Note: Predicted chemical shifts in D₂O. Actual values may vary based on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insights into their chemical environment.

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~155C2 (Pyridine)
~149C6 (Pyridine)
~138C4 (Pyridine)
~125C5 (Pyridine)
~123C3 (Pyridine)
~43-CH₂-

Note: Predicted chemical shifts in D₂O. Actual values may vary based on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic acid)
~3000MediumC-H stretch (Aromatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470, ~1430MediumC=C and C=N stretch (Pyridine ring)
~1300MediumO-H bend (Carboxylic acid)
~900-650StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 2-pyridin-2-ylacetic acid typically involves the loss of the carboxylic acid group.[4]

Table 6: Expected Mass Spectrometry Fragments

m/zFragment
138.055[M+H]⁺ (of free acid)
92.049[M+H - COOH]⁺

Biological Relevance and Applications

Metabolite of Betahistine

The primary significance of 2-pyridin-2-ylacetic acid in drug development is its role as the major, pharmacologically inactive metabolite of betahistine.[1] Betahistine is a drug used to treat Ménière's disease and vertigo.[5] It undergoes rapid and extensive metabolism, making the parent drug difficult to detect in plasma.[6][7] Therefore, the quantification of 2-pyridin-2-ylacetic acid serves as a reliable surrogate for assessing the pharmacokinetics of betahistine.[6][7][8][9][10]

Potential Biological Activities

While 2-pyridin-2-ylacetic acid is generally considered pharmacologically inactive, some studies on related pyridine derivatives suggest potential biological activities.[11][12][13] For instance, some derivatives of 2-pyridylacetic acid have been investigated for their potential as therapeutic agents for peptic ulcers due to their gastric mucosa protecting and gastric acid secretion inhibiting effects.[14] One study also noted that 2-pyridylacetic acid exhibited inhibitory activity against α-amylase and carboxypeptidase A in a botanical context.[1] However, extensive research on the direct pharmacological effects of 2-pyridin-2-ylacetic acid in mammalian systems is lacking.

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of 2-pyridin-2-ylacetic acid in human plasma.[6][7][8][9][10]

Materials and Reagents:

  • 2-Pyridin-2-ylacetic acid hydrochloride (analytical standard)

  • Deuterated 2-pyridin-2-ylacetic acid (internal standard, IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium trifluoroacetate

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., ACE CN, 5 µm, 50 x 4.6 mm)

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma, add the internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water

    • Mobile Phase B: Acetonitrile:Methanol (90:10 v/v)

    • Gradient Elution: A suitable gradient program to achieve chromatographic separation.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Mass Spectrometer: Operated in positive ion mode with electrospray ionization (ESI).

    • MRM Transitions:

      • 2-Pyridin-2-ylacetic acid: m/z 138.1 → 92.0[8][9]

      • Internal Standard (d₄-2-pyridin-2-ylacetic acid): m/z 142.1 → 96.1[8][9]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • The concentration of 2-pyridin-2-ylacetic acid in the plasma samples is determined from the calibration curve.

Logical Relationships and Workflows

Metabolism of Betahistine

The following diagram illustrates the metabolic pathway of betahistine to 2-pyridin-2-ylacetic acid.

Betahistine Betahistine Metabolite 2-Pyridin-2-ylacetic Acid Betahistine->Metabolite Monoamine Oxidase (MAO) cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid Phase Extraction Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Quant Quantification LCMS->Quant

References

An In-depth Technical Guide to 2-Pyridin-2-ylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-2-ylacetic acid hydrochloride, a molecule of significant interest in pharmaceutical research and chemical synthesis. Primarily known as the main, pharmacologically inactive metabolite of the anti-vertigo drug betahistine, this compound serves as a critical biomarker in pharmacokinetic studies.[1][2] This document details its physicochemical properties, outlines its metabolic generation, provides established analytical and synthetic protocols, and explores its utility as a chemical intermediate. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Physicochemical Properties

2-Pyridin-2-ylacetic acid hydrochloride is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈ClNO₂[3][4]
Molecular Weight 173.60 g/mol [1][2][3][5]
CAS Number 16179-97-8[1][2][4][5]
Melting Point 135 °C (decomposes)[2][4][6]
Solubility Soluble in water. Slightly soluble in DMSO, Ethanol, Methanol.[4][6]
InChI Key MQVISALTZUNQSK-UHFFFAOYSA-N[1][2][4][5]
SMILES C1=CC=NC(=C1)CC(=O)O.Cl[5]

Metabolic Pathway and Pharmacokinetic Significance

2-Pyridin-2-ylacetic acid is the primary and pharmacologically inactive metabolite of betahistine, a drug used to treat Ménière's disease.[1][3][5] Betahistine undergoes rapid and extensive first-pass metabolism in the liver, where it is converted to 2-pyridylacetic acid by monoamine oxidase (MAO) enzymes.[1][2] Due to the extremely low plasma levels of the parent drug, the concentration of 2-pyridylacetic acid is used as a reliable biomarker to assess the absorption and pharmacokinetic profile of betahistine.[1][5]

G Betahistine Betahistine MAO Monoamine Oxidase (MAO) in Liver Betahistine->MAO First-Pass Metabolism Metabolite 2-Pyridin-2-ylacetic Acid MAO->Metabolite Excretion Urinary Excretion Metabolite->Excretion

Metabolic Pathway of Betahistine to 2-Pyridin-2-ylacetic Acid.

Experimental Protocols

Synthesis of 2-Pyridin-2-ylacetic Acid Hydrochloride

A common synthetic route involves the hydrolysis of an intermediate, 2-cyanomethylpyridine, which is formed from the reaction of 2-chloromethylpyridine with a cyanide source. The resulting free acid is then treated with hydrochloric acid.[1]

Protocol: Synthesis via Hydrolysis of Ethyl 2-Pyridylacetate

This protocol is based on the hydrolysis of the ethyl ester of 2-pyridylacetic acid.

Materials:

  • Ethyl 2-pyridylacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve 1.65 g (10 mmol) of ethyl 2-pyridylacetate and 0.67 g (12 mmol) of potassium hydroxide in 13 mL of ethanol.

  • Add 4.3 mL of water to the mixture.

  • Heat the mixture to 50 °C and stir for 30 minutes.

  • After the reaction is complete, remove the ethanol by distillation.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 2 with 1N HCl.

  • Concentrate the aqueous layer to dryness using a rotary evaporator to obtain the crude product.

  • Crystallize the resulting oily substance from diethyl ether.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-pyridin-2-ylacetic acid.

  • To obtain the hydrochloride salt, dissolve the free acid in a minimal amount of a suitable solvent and treat with a stoichiometric amount of concentrated hydrochloric acid, followed by precipitation or crystallization.

G cluster_0 Hydrolysis cluster_1 Salt Formation Ethyl 2-pyridylacetate Ethyl 2-pyridylacetate Reaction_Mix Reaction Mixture (50°C, 30 min) Ethyl 2-pyridylacetate->Reaction_Mix KOH, Ethanol, H2O KOH, Ethanol, H2O KOH, Ethanol, H2O->Reaction_Mix Distillation Ethanol Removal Reaction_Mix->Distillation Extraction Diethyl Ether Extraction Distillation->Extraction Acidification Acidification (1N HCl, pH 2) Extraction->Acidification Evaporation Concentration Acidification->Evaporation Crystallization Crystallization (Diethyl Ether) Evaporation->Crystallization Final_Product 2-Pyridin-2-ylacetic Acid Crystallization->Final_Product Free_Acid 2-Pyridin-2-ylacetic Acid HCl_Salt 2-Pyridin-2-ylacetic Acid Hydrochloride Free_Acid->HCl_Salt Conc_HCl Conc_HCl Conc_HCl->HCl_Salt

Workflow for the Synthesis of 2-Pyridin-2-ylacetic Acid Hydrochloride.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

2-Pyridin-2-ylacetic acid is frequently quantified in biological matrices as part of pharmacokinetic studies of betahistine.[4]

Method: HPLC for Isomer Separation

This method is suitable for the separation of pyridylacetic acid isomers.

Instrumentation and Conditions:

  • Column: Primesep 200, 4.6 x 250 mm, 5 µm, 100 Å

  • Mobile Phase: Gradient of acetonitrile and water with a formic acid buffer (0.02-0.05%).

  • Gradient: 5-50% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

Sample Preparation (Plasma):

  • To a 500 µL plasma sample, add a suitable internal standard.

  • Perform protein precipitation by adding 1 mL of acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the HPLC system.

Applications in Research and Development

Pharmacokinetic Studies

As the primary metabolite of betahistine, 2-pyridin-2-ylacetic acid is essential for determining the bioavailability and pharmacokinetic parameters of its parent drug.[1][2] Validated LC-MS/MS methods are commonly employed for its sensitive and specific quantification in plasma and urine.[4]

Chemical Synthesis

2-Pyridin-2-ylacetic acid and its hydrochloride salt serve as versatile building blocks in organic synthesis. The pyridine ring and the carboxylic acid functional group allow for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex heterocyclic compounds and novel chemical entities for drug discovery programs.[2]

Coordination Chemistry

The pyridine nitrogen and the carboxylate group of 2-pyridin-2-ylacetic acid make it an effective ligand for the formation of metal complexes.[7] Research in this area explores the synthesis and characterization of coordination compounds with various transition metals, investigating their structural properties and potential applications in catalysis and materials science.

G cluster_Applications Core Applications Compound 2-Pyridin-2-ylacetic Acid Hydrochloride PK_Studies Pharmacokinetic Studies (Betahistine Biomarker) Compound->PK_Studies Chem_Synth Chemical Synthesis (Building Block) Compound->Chem_Synth Coord_Chem Coordination Chemistry (Ligand for Metal Complexes) Compound->Coord_Chem

Key Application Areas of 2-Pyridin-2-ylacetic Acid Hydrochloride.

Conclusion

2-Pyridin-2-ylacetic acid hydrochloride is a compound with well-defined physicochemical properties and significant utility in both pharmaceutical and chemical research. Its role as the major metabolite of betahistine makes it indispensable for pharmacokinetic assessments. Furthermore, its chemical structure provides a valuable scaffold for the synthesis of novel compounds and coordination complexes. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile molecule.

References

An In-depth Technical Guide on the Aqueous Solubility of 2-Pyridin-2-ylacetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 2-pyridin-2-ylacetic acid hydrochloride (CAS RN: 16179-97-8). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information and provides a detailed, generalized experimental protocol for the precise determination of this critical physicochemical property. Understanding the aqueous solubility is fundamental for applications in drug discovery, formulation development, and various research contexts.

Physicochemical Properties

PropertyValueSource
CAS Number 16179-97-8N/A
Molecular Formula C₇H₈ClNO₂N/A
Molecular Weight 173.6 g/mol N/A
Appearance White to beige crystalline powder or crystals[1]
Melting Point 135 °C (decomposes)[1][2]
Water Solubility Soluble[1][2][3]

Aqueous Solubility Profile

Given the absence of precise quantitative data, it is imperative for researchers to determine the solubility experimentally, especially for applications requiring exact concentration measurements, such as in formulation development or in vitro and in vivo studies. The following section provides a detailed protocol for determining the thermodynamic solubility.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound in an aqueous medium.

Materials:

  • 2-Pyridin-2-ylacetic acid hydrochloride

  • Purified water (e.g., Milli-Q or equivalent)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or rotator

  • Filtration unit (e.g., syringe filters with low protein binding, such as PVDF or PES)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions: Prepare a series of calibration standards of 2-pyridin-2-ylacetic acid hydrochloride in purified water of known concentrations.

  • Sample Preparation: Add an excess amount of solid 2-pyridin-2-ylacetic acid hydrochloride to a vial containing a known volume of purified water. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved microparticles. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification: Dilute the clear filtrate with purified water to a concentration that falls within the range of the previously prepared calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility of 2-pyridin-2-ylacetic acid hydrochloride in the desired units (e.g., mg/mL or mol/L) based on the concentration determined from the calibration curve and the dilution factor used.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to purified water in a vial C Seal vials and agitate at constant temperature (24-72h) A->C B Prepare calibration standards G Analyze by HPLC-UV or UV-Vis B->G For Calibration D Allow excess solid to settle C->D E Withdraw supernatant and filter D->E F Dilute filtrate E->F F->G H Calculate solubility using calibration curve G->H

Caption: Workflow for determining the thermodynamic solubility of a compound.

Signaling Pathways and Biological Context

2-Pyridin-2-ylacetic acid is recognized as the primary, pharmacologically inactive metabolite of the drug betahistine. Betahistine is an anti-vertigo medication, and its metabolism to 2-pyridin-2-ylacetic acid is a key aspect of its pharmacokinetics. However, there is currently no available information in the scientific literature to suggest that 2-pyridin-2-ylacetic acid hydrochloride itself is directly involved in specific signaling pathways. Its primary relevance in a biological context is as a biomarker for assessing the absorption and pharmacokinetic profile of its parent compound, betahistine.

Conclusion

While 2-pyridin-2-ylacetic acid hydrochloride is qualitatively known to be soluble in water, the absence of precise quantitative data in the public domain necessitates experimental determination for research and development applications. The provided thermodynamic solubility protocol offers a robust framework for generating this critical data. A thorough understanding of its solubility is essential for the accurate preparation of solutions and for the development of formulations, particularly in the context of its role as a metabolite of betahistine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pyridin-2-ylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-pyridin-2-ylacetic acid hydrochloride, a heterocyclic aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound as an organic synthesis intermediate or a metal complex.[1] It is also recognized as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[2][3]

Core Physical and Chemical Data

2-Pyridin-2-ylacetic acid hydrochloride is a white to off-white, hygroscopic crystalline powder.[2] Key identifying and physical properties are summarized in the tables below for quick reference.

Identifier Value
Chemical Name 2-Pyridin-2-ylacetic acid hydrochloride
Synonyms 2-Pyridineacetic acid hydrochloride[4][5]
CAS Number 16179-97-8[4]
Molecular Formula C₇H₈ClNO₂[4]
Molecular Weight 173.60 g/mol [4]
InChI 1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H[4]
InChI Key MQVISALTZUNQSK-UHFFFAOYSA-N[6]
SMILES C1=CC=NC(=C1)CC(=O)O.Cl[6]
Property Value
Appearance White to light yellow to dark green powder to crystal[5]
Melting Point 135 °C (with decomposition)[4]
Solubility Soluble in water[7]
Stability Hygroscopic[2]
Purity >98.0% (T)(HPLC)[5]

Experimental Protocols

Detailed experimental protocols for the characterization of a new batch of 2-pyridin-2-ylacetic acid hydrochloride are provided below. These are generalized procedures based on standard laboratory techniques.

Melting Point Determination

The melting point of 2-pyridin-2-ylacetic acid hydrochloride can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline powder is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For 2-pyridin-2-ylacetic acid hydrochloride, decomposition is observed at its melting point.[4]

Solubility Determination

A qualitative assessment of solubility in water can be performed as follows.

Methodology: [7]

  • Place approximately 25 mg of 2-pyridin-2-ylacetic acid hydrochloride in a small test tube.

  • Add 0.75 mL of deionized water in small portions.

  • After each addition, shake the test tube vigorously.

  • Observe for the complete dissolution of the solid to determine its solubility.

For a quantitative determination of aqueous solubility, an equilibrium solubility experiment can be conducted.[8]

Methodology: [9]

  • Add an excess amount of solid 2-pyridin-2-ylacetic acid hydrochloride to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, allow any undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

Methodology:

  • Dissolve 5-10 mg of 2-pyridin-2-ylacetic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Process the data to identify the chemical shifts, integration, and coupling patterns of the protons, which should be consistent with the structure of 2-pyridin-2-ylacetic acid hydrochloride. A reference spectrum is available for comparison.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Methodology:

  • Prepare the sample, for example, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Obtain the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum to identify characteristic absorption bands for the carboxylic acid, pyridine ring, and other functional groups.

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-pyridin-2-ylacetic acid hydrochloride.

G Synthesis and Characterization of 2-Pyridin-2-ylacetic Acid Hydrochloride cluster_synthesis Synthesis cluster_characterization Characterization start Ethyl 2-pyridylacetate hydrolysis Hydrolysis with KOH/Ethanol/Water start->hydrolysis Reactant acidification Acidification with HCl hydrolysis->acidification Intermediate (Potassium salt) product 2-Pyridin-2-ylacetic Acid Hydrochloride acidification->product Final Product mp Melting Point Determination product->mp Verify Identity & Purity sol Solubility Assessment product->sol Determine Physical Properties nmr NMR Spectroscopy product->nmr Confirm Structure ftir FTIR Spectroscopy product->ftir Identify Functional Groups hplc HPLC for Purity product->hplc Assess Purity

Caption: A logical workflow for the synthesis and characterization of 2-pyridin-2-ylacetic acid hydrochloride.

Synthesis Route

A common method for the synthesis of 2-pyridylacetic acid involves the hydrolysis of its ethyl ester.[10]

Reaction Steps:

  • Hydrolysis: Ethyl 2-pyridylacetate is treated with a base, such as potassium hydroxide, in a mixture of ethanol and water. The reaction mixture is heated to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.[10]

  • Acidification: The reaction mixture is then acidified with hydrochloric acid (HCl). This protonates the carboxylate to form 2-pyridylacetic acid and also protonates the pyridine nitrogen, resulting in the formation of the hydrochloride salt.[10]

  • Isolation: The final product, 2-pyridin-2-ylacetic acid hydrochloride, can then be isolated from the reaction mixture, for instance, by crystallization.[10]

This guide provides foundational information for researchers working with 2-pyridin-2-ylacetic acid hydrochloride. For further, more specific applications, it is recommended to consult the primary literature.

References

The Pharmacokinetic Keystone: A Technical Guide to 2-Pyridin-2-ylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-2-ylacetic acid hydrochloride is a molecule of significant interest in the field of pharmacology and drug development, not for its intrinsic biological activity, but for its crucial role as the primary and pharmacologically inactive metabolite of the anti-vertigo drug, betahistine.[1][2][3] Due to the extensive and rapid first-pass metabolism of betahistine, plasma concentrations of the parent drug are often too low to be reliably measured.[2][4] Consequently, 2-pyridin-2-ylacetic acid serves as a vital surrogate biomarker for quantifying betahistine exposure and characterizing its pharmacokinetic profile in clinical studies.[1][2][5] This technical guide provides an in-depth overview of 2-pyridin-2-ylacetic acid hydrochloride, focusing on its formation, pharmacokinetic properties, analytical quantification, and its utility in chemical synthesis.

Metabolic Formation of 2-Pyridin-2-ylacetic Acid

Betahistine undergoes extensive first-pass metabolism, primarily mediated by monoamine oxidase (MAO) enzymes, to form 2-pyridylacetic acid (2-PAA).[2][6][7] This metabolic conversion is rapid and nearly complete, leading to the classification of 2-PAA as the major metabolite of betahistine.[1][2] The metabolic pathway is considered to be linear and not saturated within the therapeutic dose range of 8 to 48 mg of betahistine.[3]

metabolic_pathway betahistine Betahistine intermediate Intermediate Aldehyde (Unstable) betahistine->intermediate Monoamine Oxidase (MAO) two_paa 2-Pyridin-2-ylacetic acid intermediate->two_paa Aldehyde Dehydrogenase

Caption: Metabolic conversion of Betahistine to 2-Pyridin-2-ylacetic acid.

Pharmacokinetics of 2-Pyridin-2-ylacetic Acid

The pharmacokinetic parameters of 2-pyridylacetic acid are essential for determining the bioavailability and dose-response relationship of betahistine. Following oral administration of betahistine, 2-pyridylacetic acid is readily absorbed and can be quantified in plasma.

Summary of Pharmacokinetic Parameters
ParameterValuePopulationBetahistine DoseReference
Cmax (ng/mL) 339.4 (77.3-776.4)Chinese24 mg[4]
380Thai24 mg[8]
1677Mexican24 mg[8]
527Brazilian16 mg[8]
Tmax (h) ~1GeneralN/A[2][3]
t1/2 (h) 5.2 (2.0-11.4)Chinese24 mg[4]
~3.5GeneralN/A[3]
AUC0-t (ng·h/mL) 1153.5 (278.5-3150.8)Chinese24 mg[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols for Quantification

The accurate quantification of 2-pyridylacetic acid in biological matrices is critical for pharmacokinetic assessments. The most widely used and validated method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for 2-Pyridylacetic Acid in Human Plasma

This protocol is a composite based on several published methods.[4][5][9][10]

1. Sample Preparation (Solid-Phase Extraction)

  • To 0.5 mL of human plasma, add an internal standard (e.g., 2-pyridylacetic acid-d6).

  • Acidify the plasma sample with an acid such as phosphoric acid.

  • Perform solid-phase extraction (SPE) for the extraction of the analyte and internal standard.

2. Chromatographic Separation

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reverse-phase column, such as an ACE CN, 5 μm (50 × 4.6 mm) column, is suitable.[5]

  • Mobile Phase: A gradient mobile phase is typically used, consisting of a mixture of an organic solvent (e.g., acetonitrile and methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium trifluoroacetate).[5]

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-Pyridylacetic acid: m/z 138.1 → 92.0[5]

    • 2-Pyridylacetic acid-d6 (Internal Standard): m/z 142.1 → 96.1[5]

4. Quantification

  • A calibration curve is generated using standards of known concentrations of 2-pyridylacetic acid in a biological matrix. The curve should demonstrate linearity over the expected concentration range in the study samples (e.g., 5.0 to 1500 ng/mL).[5]

  • The concentration of 2-pyridylacetic acid in the study samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction acidify->spe hplc HPLC Separation spe->hplc msms MS/MS Detection (MRM) hplc->msms concentration Determine Concentration msms->concentration calibration Calibration Curve calibration->concentration

Caption: Workflow for the quantification of 2-Pyridin-2-ylacetic acid.

Utility in Chemical Synthesis

Beyond its role in pharmacokinetics, 2-pyridin-2-ylacetic acid and its derivatives are valuable building blocks in organic synthesis.[11][12] The pyridine ring and the carboxylic acid moiety provide two reactive sites for various chemical transformations. It is used in the synthesis of more complex heterocyclic compounds and as a starting material for the preparation of substituted pyridylacetate derivatives.[11][12] For instance, it can undergo decarboxylation to generate a reactive intermediate that can participate in reactions like the Hammick reaction.[13]

Conclusion

While devoid of a direct pharmacological mechanism of action, 2-pyridin-2-ylacetic acid hydrochloride is an indispensable tool in the development and clinical evaluation of betahistine. Its role as a stable and quantifiable metabolite allows researchers and clinicians to accurately assess the pharmacokinetics of betahistine, ensuring appropriate dosing and understanding its disposition in the body. Furthermore, its utility as a synthetic intermediate highlights its broader importance in medicinal chemistry. This guide underscores the multifaceted significance of 2-pyridin-2-ylacetic acid hydrochloride, a molecule that, while inactive itself, is central to the story of a clinically important drug.

References

The Diverse Biological Activities of 2-Pyridin-2-ylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-pyridin-2-ylacetic acid, a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety, have emerged as a versatile scaffold in medicinal chemistry. This structural motif has been extensively explored, leading to the discovery of a wide array of compounds with significant biological activities. These derivatives have demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core biological activities of 2-pyridin-2-ylacetic acid derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Derivatives of 2-pyridin-2-ylacetic acid have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-pyridin-2-ylacetic acid derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1a Pyridine-ureaMCF-7 (Breast)0.11 (72h)[1]
1b Pyridine-ureaMCF-7 (Breast)0.80 (72h)[1]
2a Spiro-pyridineHepG-2 (Liver)8.42 ± 0.7[2]
2b Spiro-pyridineCaco-2 (Colon)13.61 ± 1.2[2]
2c Spiro-pyridineCaco-2 (Colon)7.83 ± 0.50[2]
3 Phenyl-pyridine-2-carboxylic acidMDA-MB-435 (Breast)Low micromolar[3]
Key Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway: Several 2-pyridin-2-ylacetic acid derivatives, particularly pyridine-ureas, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Derivative 2-Pyridin-2-ylacetic Acid Derivative Derivative->VEGFR2 PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 Signaling Pathway Inhibition

Bax/Bcl-2 Apoptosis Pathway: Some derivatives induce apoptosis, or programmed cell death, by modulating the expression of proteins in the Bcl-2 family. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Apoptosis_Pathway Derivative 2-Pyridin-2-ylacetic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bax/Bcl-2 Mediated Apoptosis
Experimental Protocols for Anticancer Activity

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the 2-pyridin-2-ylacetic acid derivatives to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[1]

Sulforhodamine B (SRB) Assay for Cytotoxicity:

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at 510 nm.[1]

Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 assay Perform Assay (MTT or SRB) incubate2->assay measure Measure Absorbance assay->measure calculate Calculate IC50 measure->calculate end End calculate->end

General Cytotoxicity Assay Workflow

Anti-inflammatory Activity

Certain 2-pyridin-2-ylacetic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data for Anti-inflammatory Activity

The following table presents the inhibitory concentrations (IC50) of selected derivatives against inflammatory enzymes.

Compound IDDerivative TypeTarget EnzymeIC50 (µM)Reference
4a Pyridine-thiazolidinoneCOX-16.3 - 25.0[4]
4b Pyridine-thiazolidinoneCOX-262 - 78[4]
4c Pyridine-thiazolidinoneLOX3.6 - 5.4[4]
5a Pyridine-3-carboxylic acidRBC hemolysis14.06 ± 0.15[5]
5b Pyridine-3-carboxylic acidRBC hemolysis18.41 ± 0.13[5]
Key Signaling Pathways in Anti-inflammatory Activity

COX-2 Pathway: The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of COX enzymes. COX-2 is an inducible enzyme that plays a major role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Derivative 2-Pyridin-2-ylacetic Acid Derivative Derivative->COX2 Inflammation Inflammation Pain Prostaglandins->Inflammation

COX-2 Inhibition Pathway

NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[7] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Some pyridine derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Cytokines Cytokines, Chemokines Genes->Cytokines Derivative 2-Pyridin-2-ylacetic Acid Derivative Derivative->IKK Antimicrobial_Workflow cluster_broth Broth Microdilution cluster_disk Agar Disk Diffusion start_broth Start dilute Serial Dilutions of Compound in Broth start_broth->dilute inoculate_broth Inoculate with Microorganism dilute->inoculate_broth incubate_broth Incubate 18-24h inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic end_broth End read_mic->end_broth start_disk Start plate Inoculate Agar Plate start_disk->plate disk Apply Impregnated Disks plate->disk incubate_disk Incubate disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone end_disk End measure_zone->end_disk Synthesis_Pathway Acid 2-Pyridin-2-ylacetic Acid Intermediate Reactive Intermediate (Acid Chloride/Activated Ester) Acid->Intermediate Activation Reagent Activating Reagent (e.g., SOCl2, EDCI) Reagent->Intermediate Amide Amide Derivative Intermediate->Amide Hydrazide Hydrazide Derivative Intermediate->Hydrazide Amine Amine (R-NH2) Amine->Amide Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazide

References

The Betahistine Metabolite 2-Pyridin-2-ylacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-pyridin-2-ylacetic acid (2-PAA), the major and pharmacologically inactive metabolite of the anti-vertigo drug betahistine. Due to betahistine's extensive first-pass metabolism, plasma concentrations of the parent drug are often exceedingly low, making 2-PAA a critical surrogate for pharmacokinetic and bioequivalence studies.[1][2] This document details the metabolic pathway of betahistine to 2-PAA, presents quantitative pharmacokinetic data, outlines comprehensive experimental protocols for 2-PAA quantification, and visualizes the key signaling pathways associated with betahistine's mechanism of action.

Introduction

Betahistine is a histamine analog widely used in the treatment of Ménière's disease and vestibular vertigo.[1][2] It exerts its therapeutic effects through a dual mechanism, acting as a weak partial agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors.[1][2] Following oral administration, betahistine is rapidly and almost completely absorbed from the gastrointestinal tract.[3] However, it undergoes extensive first-pass metabolism, primarily by monoamine oxidase (MAO) enzymes, leading to the formation of its main metabolite, 2-pyridin-2-ylacetic acid (2-PAA).[4] Consequently, plasma levels of betahistine are often below the limit of quantification, necessitating the use of 2-PAA as a biomarker for assessing the absorption and pharmacokinetic profile of the parent drug.[1][3]

Metabolism of Betahistine to 2-Pyridin-2-ylacetic Acid

The metabolic conversion of betahistine to 2-PAA is a rapid and efficient process. The primary enzyme responsible for this transformation is monoamine oxidase (MAO).[4] The metabolic pathway is a straightforward oxidative deamination.

Below is a diagram illustrating the metabolic conversion of betahistine.

Betahistine_Metabolism Betahistine Betahistine Metabolite 2-Pyridin-2-ylacetic acid (2-PAA) Betahistine->Metabolite Monoamine Oxidase (MAO) Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify H1_Signaling Betahistine Betahistine (Weak Agonist) H1R Histamine H1 Receptor Betahistine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Vasodilation) Ca_Release->Response PKC->Response H3_Signaling cluster_presynaptic Presynaptic Neuron Betahistine Betahistine (Antagonist) H3R Histamine H3 Receptor Betahistine->H3R blocks Histamine_Release Histamine Release Betahistine->Histamine_Release promotes release Gi Gi/o H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Histamine_Release inhibits release

References

An In-depth Technical Guide to the Discovery and History of 2-Pyridin-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-pyridin-2-ylacetic acid and its derivatives. It details the initial synthesis through the oxidation of 2-picoline and explores the evolution of synthetic methodologies, including hydrolysis of ethyl 2-pyridylacetate and modern three-component synthesis approaches. A significant focus is placed on its role as the primary metabolite of the anti-vertigo drug betahistine and the exploration of its derivatives as therapeutic agents for peptic ulcers, primarily through the inhibition of the H+/K+-ATPase proton pump. This document consolidates key experimental protocols, quantitative data, and visual representations of relevant biochemical pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Early Synthesis

The first documented synthesis of a pyridylacetic acid isomer is attributed to C. Engler and E. W. Ritter in 1888, who obtained the compound through the oxidation of 2-picoline. This early work laid the foundation for the exploration of pyridylacetic acids and their derivatives.

One of the classical and foundational methods for synthesizing 2-pyridin-2-ylacetic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2-pyridylacetate. This straightforward method provides a reliable route to the target compound.

Another historically significant route involves the reaction of 2-chloromethylpyridine with a cyanide source, such as sodium cyanide, to produce 2-cyanomethylpyridine. This intermediate is then hydrolyzed to yield 2-pyridin-2-ylacetic acid. The free acid can be subsequently treated with concentrated hydrochloric acid to form the hydrochloride salt.[1]

Evolution of Synthetic Methodologies

Over the years, various synthetic strategies have been developed to improve the efficiency and scalability of 2-pyridin-2-ylacetic acid production.

Hydrolysis of Ethyl 2-pyridylacetate

A common laboratory-scale synthesis involves the hydrolysis of ethyl 2-pyridylacetate using a base such as potassium hydroxide in an ethanol-water mixture. This method is known for its high yield.

Three-Component Synthesis

More recent advancements have led to the development of convenient and simple three-component synthesis methods for substituted pyridylacetic acid derivatives. These approaches often utilize the dual reactivity of reagents like Meldrum's acid derivatives, which act initially as nucleophiles and subsequently as electrophiles to facilitate ring-opening and decarboxylation.[2]

Role as a Key Metabolite of Betahistine

2-Pyridin-2-ylacetic acid is the primary and pharmacologically inactive metabolite of betahistine, an anti-vertigo drug.[1] Following oral administration, betahistine is rapidly and almost completely metabolized, primarily by monoamine oxidase (MAO) enzymes, to 2-pyridin-2-ylacetic acid.[1] Due to the very low plasma levels of the parent drug, pharmacokinetic analyses of betahistine are based on the measurement of 2-pyridin-2-ylacetic acid in plasma and urine.[3]

The pharmacokinetic profile of 2-pyridin-2-ylacetic acid after betahistine administration has been well-studied. The maximum plasma concentration of 2-pyridin-2-ylacetic acid is typically reached about one hour after intake, with a half-life of approximately 3.5 hours.[3]

Therapeutic Potential in Peptic Ulcer Disease

Derivatives of 2-pyridin-2-ylacetic acid have been investigated as potential therapeutic agents for peptic ulcers. These compounds have been shown to possess both cytoprotective and anti-secretory properties, addressing the imbalance between aggressive and defensive factors in the gastroduodenal mucosa.

The primary mechanism of action for the anti-ulcer effects of these derivatives is the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. By blocking this enzyme, these compounds effectively reduce the acidity of the stomach, allowing ulcers to heal.

dot

G cluster_parietal_cell Parietal Cell cluster_inhibition Inhibition cluster_lumen Stomach Lumen HK_ATPase H+/K+-ATPase (Proton Pump) H_ion_lumen H+ HK_ATPase->H_ion_lumen Secretion H_ion_lumen_ext H+ K_ion_cell K+ K_ion_cell->HK_ATPase Uptake Pyridylacetic_acid_derivative 2-Pyridin-2-ylacetic Acid Derivative Pyridylacetic_acid_derivative->HK_ATPase Inhibition

Caption: Inhibition of the H+/K+-ATPase proton pump by a 2-pyridin-2-ylacetic acid derivative.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and pharmacokinetic properties of 2-pyridin-2-ylacetic acid.

Table 1: Comparison of Synthesis Yields for 2-Pyridin-2-ylacetic Acid

Synthesis MethodStarting MaterialKey ReagentsReported Yield
Hydrolysis of Ethyl EsterEthyl 2-pyridylacetatePotassium hydroxide, Ethanol, WaterQuantitative
From 2-Chloromethylpyridine2-ChloromethylpyridineSodium cyanide, Acid hydrolysis-
Three-Component SynthesisPyridine-N-oxide, Meldrum's acid derivative, NucleophileTosyl chloride, Triethylamine, Sodium methoxide52-65%

Table 2: Pharmacokinetic Parameters of 2-Pyridin-2-ylacetic Acid after Betahistine Administration

ParameterValue
Time to Maximum Plasma Concentration (Tmax)~1 hour
Plasma Half-life (t1/2)~3.5 hours
Protein Binding< 5%

Experimental Protocols

Synthesis of 2-Pyridin-2-ylacetic Acid via Hydrolysis of Ethyl 2-pyridylacetate

Materials:

  • Ethyl 2-pyridylacetate (1.65 g, 10 mmol)

  • Potassium hydroxide (0.67 g, 12 mmol)

  • Ethanol (13 mL)

  • Water (4.3 mL)

  • 1N Hydrochloric acid

  • Diethyl ether

Procedure:

  • A mixture of ethyl 2-pyridylacetate and potassium hydroxide in ethanol and water is prepared.

  • The mixture is heated and stirred at 50°C for 30 minutes.

  • After the reaction is complete, the ethanol is removed by distillation.

  • The aqueous layer is extracted with diethyl ether.

  • The pH of the aqueous layer is adjusted to 2 with 1N hydrochloric acid.

  • The aqueous layer is concentrated to dryness using an evaporator.

  • The resulting oily substance is crystallized with diethyl ether.

  • The solid product is filtered, washed with diethyl ether, and dried under vacuum to yield 2-pyridin-2-ylacetic acid.[4]

Synthesis of 2-Cyanomethylpyridine

Materials:

  • 2-Chloromethylpyridine

  • Sodium cyanide

Procedure:

  • 2-Chloromethylpyridine is reacted with a cyanide source, such as sodium cyanide.

  • The reaction produces 2-cyanomethylpyridine.

Hydrolysis of 2-Cyanomethylpyridine to 2-Pyridin-2-ylacetic Acid

Materials:

  • 2-Cyanomethylpyridine

  • Acid (e.g., Hydrochloric acid)

Procedure:

  • 2-Cyanomethylpyridine is subjected to acid hydrolysis.

  • The hydrolysis reaction yields 2-pyridin-2-ylacetic acid.

Visualizations of Key Pathways

dot

G cluster_synthesis Synthesis of 2-Pyridin-2-ylacetic Acid cluster_alternative Alternative Synthesis Route Picoline 2-Picoline Oxidation Oxidation Picoline->Oxidation Picolinic_acid Pyridine-2-carboxylic acid Oxidation->Picolinic_acid Further_processing Further Processing Picolinic_acid->Further_processing Pyridylacetic_acid 2-Pyridin-2-ylacetic Acid Further_processing->Pyridylacetic_acid Chloromethylpyridine 2-Chloromethylpyridine Cyanation Reaction with Cyanide Chloromethylpyridine->Cyanation Cyanomethylpyridine 2-Cyanomethylpyridine Cyanation->Cyanomethylpyridine Hydrolysis Hydrolysis Cyanomethylpyridine->Hydrolysis Pyridylacetic_acid_alt 2-Pyridin-2-ylacetic Acid Hydrolysis->Pyridylacetic_acid_alt

Caption: Established synthetic routes for 2-pyridin-2-ylacetic acid.

dot

G Betahistine Betahistine MAO Monoamine Oxidase (MAO) Betahistine->MAO Metabolism Pyridylacetic_acid 2-Pyridin-2-ylacetic Acid MAO->Pyridylacetic_acid Excretion Urinary Excretion Pyridylacetic_acid->Excretion

Caption: Metabolic pathway of betahistine to 2-pyridin-2-ylacetic acid.

dot

G cluster_prostaglandin Prostaglandin Synthesis Pathway cluster_modulation Modulation by 2-PAA Derivatives Arachidonic_acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Mucosal_protection Gastric Mucosal Protection Prostaglandins->Mucosal_protection Pyridylacetic_acid_derivative 2-Pyridin-2-ylacetic Acid Derivative Pyridylacetic_acid_derivative->Prostaglandins Potentiates

Caption: Potentiation of the prostaglandin pathway by 2-pyridin-2-ylacetic acid derivatives.

References

Methodological & Application

Synthesis of 2-Pyridin-2-ylacetic Acid Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride, a key intermediate in the development of various pharmaceutical compounds and a valuable building block in organic synthesis. The described method is based on the robust and high-yielding hydrolysis of ethyl 2-pyridylacetate.

Introduction:

2-Pyridin-2-ylacetic acid and its hydrochloride salt are heterocyclic aromatic compounds of significant interest to the pharmaceutical and chemical industries. They serve as crucial precursors for the synthesis of a range of biologically active molecules. The hydrochloride salt form often improves the compound's stability and solubility, making it more amenable to handling and formulation. This protocol details a reliable and scalable laboratory procedure for the preparation of 2-pyridin-2-ylacetic acid hydrochloride, starting from the commercially available ethyl 2-pyridylacetate.

Key Applications:

2-Pyridin-2-ylacetic acid hydrochloride is a versatile intermediate used in:

  • Drug Development: As a scaffold for the synthesis of novel therapeutic agents.

  • Organic Synthesis: In nucleophilic substitution reactions and as a precursor for more complex heterocyclic structures.[1]

  • Coordination Chemistry: As a ligand for the formation of metal complexes.[2][3]

Synthesis Overview:

The presented synthesis involves a two-step process:

  • Saponification: The hydrolysis of the ester group of ethyl 2-pyridylacetate using a strong base, potassium hydroxide, in an aqueous ethanol solution.

  • Acidification and Salt Formation: The neutralization of the resulting carboxylate salt with hydrochloric acid, followed by the precipitation of the desired 2-pyridin-2-ylacetic acid hydrochloride.

This method is advantageous due to its high yield, straightforward procedure, and the use of readily available and relatively inexpensive reagents.

Quantitative Data Summary:

The following table summarizes the key quantitative parameters for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride via the hydrolysis of ethyl 2-pyridylacetate.

ParameterValueReference
Starting Material Ethyl 2-pyridylacetate
Key Reagents Potassium Hydroxide, Hydrochloric Acid
Reaction Solvent Ethanol/Water mixture
Reaction Temperature 50 °C
Reaction Time 30 minutes
Yield Quantitative
Product Purity >98% (typical)
Melting Point 135 °C (decomposes)[1][2]

Experimental Protocol:

Materials:

  • Ethyl 2-pyridylacetate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

Step 1: Hydrolysis of Ethyl 2-pyridylacetate

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.2 equivalents) in a mixture of ethanol and water.

  • Add ethyl 2-pyridylacetate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 30 minutes. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, remove the ethanol from the reaction mixture using a rotary evaporator.

Step 2: Acidification and Isolation of 2-Pyridin-2-ylacetic Acid Hydrochloride

  • To the remaining aqueous solution, add diethyl ether and stir to wash the aqueous layer. Separate the layers using a separatory funnel and discard the ether layer.

  • Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid with stirring until the pH of the solution reaches 2.

  • Concentrate the acidic aqueous solution to dryness using a rotary evaporator to obtain a crude oily or solid residue.

  • To the residue, add diethyl ether and triturate to induce crystallization of the hydrochloride salt.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to obtain 2-pyridin-2-ylacetic acid hydrochloride as a solid.

Characterization:

The identity and purity of the synthesized 2-pyridin-2-ylacetic acid hydrochloride can be confirmed by standard analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value (135 °C, with decomposition).[1][2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, aromatic ring).

Synthesis Workflow:

The following diagram illustrates the workflow for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride.

SynthesisWorkflow cluster_hydrolysis Step 1: Hydrolysis cluster_acidification Step 2: Acidification & Isolation Start Ethyl 2-pyridylacetate Reagents1 KOH, EtOH/H₂O Reaction1 Heat to 50°C Stir for 30 min Start->Reaction1 Reagents1->Reaction1 Intermediate Potassium 2-pyridin-2-ylacetate (in solution) Reaction1->Intermediate Workup1 Remove EtOH (Rotary Evaporator) Intermediate->Workup1 Wash Wash with Et₂O Workup1->Wash Reagents2 1 M HCl (to pH 2) Wash->Reagents2 Workup2 Concentrate to dryness (Rotary Evaporator) Reagents2->Workup2 Crystallization Crystallize from Et₂O Workup2->Crystallization Filtration Filter and Dry Crystallization->Filtration End 2-Pyridin-2-ylacetic acid hydrochloride Filtration->End

Caption: Workflow for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Hydrochloric acid is corrosive and its fumes are irritating. Work in a well-ventilated fume hood.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

  • All reactions should be performed in a well-ventilated fume hood.

References

The Versatility of 2-Pyridin-2-ylacetic Acid Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a detailed guide on the synthetic applications of 2-pyridin-2-ylacetic acid hydrochloride. This versatile building block has demonstrated significant utility in the construction of complex heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. This document outlines key applications, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.

2-Pyridin-2-ylacetic acid hydrochloride serves as a readily available and reactive precursor for a variety of organic transformations. Its unique structure, featuring a carboxylic acid and a pyridine ring, allows for diverse reactivity, including decarboxylative couplings and multicomponent reactions. These reactions lead to the formation of valuable molecular architectures, such as chromanones, coumarins, and substituted pyridine derivatives, many of which are of interest for their potential biological activities.

Application 1: Doubly Decarboxylative Synthesis of Chroman-2-ones and Chroman-4-ones

A significant application of 2-pyridin-2-ylacetic acid hydrochloride is in the doubly decarboxylative Michael-type addition to chromone-3-carboxylic acids and coumarin-3-carboxylic acids. This reaction, catalyzed by a Brønsted base, provides an efficient route to 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones, which are scaffolds of interest in medicinal chemistry.[1]

The reaction proceeds under mild conditions and demonstrates good to very good yields across a range of substrates. The process involves the in situ generation of a nucleophile from 2-pyridin-2-ylacetic acid hydrochloride, which then undergoes a Michael addition to the α,β-unsaturated system of the chromone or coumarin derivative, followed by a tandem decarboxylation.

Quantitative Data for Decarboxylative Synthesis
Product TypeSubstrateProductYield (%)
Chroman-2-oneCoumarin-3-carboxylic acid4-((Pyridin-2-yl)methyl)chroman-2-one69-95%
Chroman-4-oneChromone-3-carboxylic acid2-((Pyridin-2-yl)methyl)chroman-4-one23-85%
Experimental Protocol: Synthesis of 4-((Pyridin-2-yl)methyl)chroman-2-one
  • To a solution of coumarin-3-carboxylic acid (0.1 mmol, 1.0 equiv.) in tetrahydrofuran (0.2 mL) in a screw-capped vial, add 2-pyridin-2-ylacetic acid hydrochloride (0.15 mmol, 1.5 equiv.).

  • Add N-methylmorpholine (0.12 mmol, 1.2 equiv.) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired product.

Doubly_Decarboxylative_Synthesis reactant1 2-Pyridin-2-ylacetic Acid Hydrochloride reaction Michael Addition & Tandem Decarboxylation reactant1->reaction reactant2 Coumarin-3-carboxylic Acid reactant2->reaction base Brønsted Base (e.g., N-Methylmorpholine) base->reaction Catalyst solvent THF solvent->reaction Solvent product 4-((Pyridin-2-yl)methyl)chroman-2-one reaction->product Three_Component_Synthesis reactant1 Pyridine-N-Oxide step1 Nucleophilic Substitution reactant1->step1 reactant2 Meldrum's Acid Derivative reactant2->step1 activator Activating Agent (e.g., Tosyl Chloride) activator->step1 nucleophile Nucleophile (Alcohol, Amine, etc.) step2 Ring-Opening & Decarboxylation nucleophile->step2 intermediate Pyridinium Intermediate step1->intermediate intermediate->step2 product Substituted Pyridylacetic Acid Derivative step2->product Indolizine_Synthesis reactant Prop-2-ynyl 2-(pyridin-2-yl)acetate step1 5-exo-dig Cyclization reactant->step1 Ag2CO3, KOAc mediator Silver Carbonate base Potassium Acetate step2 1,3-Hydride Shift step1->step2 step3 Intramolecular Cycloisomerization step2->step3 product Fused Tricyclic Indolizine step3->product

References

Application Notes and Protocols: 2-Pyridin-2-ylacetic acid;hydrochloride as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-pyridin-2-ylacetic acid;hydrochloride as a strategic building block in the synthesis of diverse heterocyclic compounds with significant biological activities.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring and a carboxylic acid moiety, allows for its incorporation into a wide array of complex molecular architectures. This reactivity has been harnessed to develop novel compounds with potential therapeutic applications, including anti-ulcer agents, antimicrobial compounds, and enzyme inhibitors. This guide offers detailed protocols for the synthesis of quinolinones, indolizines, and pyrimidines, along with data on their biological activities.

Synthetic Applications and Protocols

Synthesis of 3-(Pyridin-2-yl)quinolin-2(1H)-one Derivatives

Quinolinone scaffolds are present in numerous biologically active compounds. The use of 2-pyridin-2-ylacetic acid as a precursor allows for the introduction of a key pyridine moiety, which can significantly influence the pharmacological properties of the final molecule.

Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones

This protocol describes a method for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, a class of compounds with potential applications in drug discovery.[1][2]

  • Materials:

    • This compound

    • Substituted anthranilic esters

    • 1,1-Dimethyl-3-(pyridin-2-yl) ureas

    • Appropriate solvents (e.g., DMSO)

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • The synthesis involves the annulation of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas.

    • This process consists of the formation of N-aryl-N′-pyridyl ureas followed by their cyclocondensation.

    • The reaction is typically carried out in a suitable solvent, such as DMSO, and may require heating.

    • The reaction does not necessitate the use of metal catalysts.

    • Upon completion, the reaction mixture is worked up using standard procedures, which may include extraction and crystallization to isolate the desired product.

    • Purification is achieved through techniques like recrystallization or column chromatography.

Quantitative Data: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione Derivatives [1][2]

CompoundYield (%)Melting Point (°C)
3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione57266–267
3-(5-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione65230–232
3-(6-Phenylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione42279–280
1-Methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione32224–225
Synthesis of Indolizine Derivatives

Indolizines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] 2-Pyridin-2-ylacetic acid derivatives serve as key precursors in several efficient synthetic routes to functionalized indolizines.

Experimental Protocol: One-Pot, Three-Component Synthesis of Indolizines

This protocol details a metal-free, solvent-free, one-pot synthesis of indolizine derivatives from 2-(pyridin-2-yl)acetates.[5][6][7]

  • Materials:

    • Ethyl 2-(pyridin-2-yl)acetate

    • Ynals (e.g., 3-phenylpropiolaldehyde)

    • Alcohols or Thiols

    • Standard laboratory glassware

  • Procedure:

    • In a sealed tube, combine ethyl 2-(pyridin-2-yl)acetate, the desired ynal, and an alcohol or thiol.

    • The reaction is performed at room temperature without the need for a solvent or metal catalyst.

    • The reaction mixture is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • The crude product is then purified using column chromatography on silica gel to afford the pure indolizine derivative.

Experimental Workflow: One-Pot Indolizine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Pyridylacetate 2-(Pyridin-2-yl)acetate Reaction One-Pot Reaction (Solvent-free, Metal-free) 2_Pyridylacetate->Reaction Ynal Ynal Ynal->Reaction Nu Alcohol/Thiol Nu->Reaction Indolizine Indolizine Derivative Reaction->Indolizine

Caption: Workflow for the one-pot synthesis of indolizine derivatives.

Synthesis of Pyrimidine Derivatives

Pyrimidine-containing compounds are of immense interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer effects. 2-Pyridin-2-ylacetic acid can be a precursor for intermediates used in the construction of the pyrimidine ring.

Experimental Protocol: Multicomponent Synthesis of Pyridine and Fused Pyridine Derivatives

This protocol outlines a multicomponent reaction for the synthesis of pyridines related to nicotinic acid and their fused derivatives, which can be further elaborated to pyrimidine-fused systems.[8]

  • Materials:

    • Simple open-chain precursors (e.g., enamines, aldehydes)

    • Catalyst (if required by the specific reaction)

    • Solvents for reaction and work-up

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • The synthesis involves a four-component reaction to create the heterocyclic framework.

    • This is followed by two elimination steps, which can often be performed without the need to purify the intermediate products.

    • The specific conditions (solvent, temperature, catalyst) will vary depending on the chosen precursors.

    • The final product is isolated and purified using standard techniques such as crystallization or chromatography.

Biological Activities of Derived Compounds

Anti-ulcer Activity and Gastric Mucosal Protection

Derivatives of 2-pyridylacetic acid have been investigated for their potential as therapeutic agents for peptic ulcers. The proposed mechanism involves the protection of the gastric mucosa.

Signaling Pathway: Prostaglandin-Mediated Gastric Mucosal Protection

Prostaglandins (PGs) play a crucial role in maintaining the integrity of the gastric mucosa.[9][10][11][12][13] They exert their protective effects through various mechanisms, including stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and reducing acid secretion.

G cluster_stimulus Stimulus cluster_pathway Protective Pathway cluster_effects Protective Effects Stimuli Mucosal Irritants (e.g., NSAIDs, Ethanol) COX Cyclooxygenase (COX) Stimuli->COX PG Prostaglandins (PGE2, PGI2) COX->PG Receptors Prostaglandin Receptors (EP2, EP4, IP) PG->Receptors cAMP Increased cAMP Receptors->cAMP Mucus Increased Mucus & Bicarbonate Secretion cAMP->Mucus BloodFlow Increased Mucosal Blood Flow cAMP->BloodFlow Acid Decreased Acid Secretion cAMP->Acid

Caption: Prostaglandin signaling in gastric mucosal protection.

Antimicrobial Activity

Various heterocyclic compounds synthesized from 2-pyridin-2-ylacetic acid derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives

Compound TypeTarget OrganismMIC (µg/mL)Reference
Thiophenyl substituted pyrimidineS. aureus-[14]
Pyridine-quinoline hybridsGram-positive bacteria-[2]
Pyridine derivativesE. coli, S. aureus-[15][16]

Note: Specific MIC values were not consistently provided in the search results in a comparable format. The table indicates the types of compounds and their targeted organisms.

Proposed Mechanism of Action

The antimicrobial mechanism of some pyrimidine derivatives involves the inhibition of essential bacterial enzymes, such as FtsZ, which is crucial for bacterial cell division.[14] This disruption of a fundamental cellular process leads to bactericidal effects.

Enzyme Inhibition

The pyridine moiety is a well-known pharmacophore in the design of enzyme inhibitors.[17] Compounds derived from 2-pyridin-2-ylacetic acid have shown inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), which is a key target in inflammation.

Signaling Pathway: COX-2 Inhibition

COX-2 is an inducible enzyme that plays a central role in the inflammatory response by catalyzing the production of prostaglandins from arachidonic acid. Inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs.[18][19][20][21][22]

G cluster_stimulus Inflammatory Stimuli cluster_pathway Inflammatory Pathway cluster_inhibitor Inhibition cluster_response Response Stimuli Cytokines, Growth Factors COX2 COX-2 Stimuli->COX2 AA Arachidonic Acid AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor COX-2 Inhibitor (e.g., Pyridine Derivative) Inhibitor->COX2

Caption: Mechanism of COX-2 inhibition in the inflammatory pathway.

Quantitative Data: Enzyme Inhibition (IC50 Values)

Compound TypeTarget EnzymeIC50 (µM)
Pyridine acyl sulfonamideCOX-20.8
Pyridine-quinoline hybridPIM-1 kinaseVaries
Pyrazole steroid3(17)β-hydroxysteroid dehydrogenase0.09

Note: The IC50 values are for representative compounds from the cited literature and highlight the potential of pyridine-containing molecules as enzyme inhibitors.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in generating molecules with significant potential in drug discovery, particularly in the areas of anti-ulcer, antimicrobial, and anti-inflammatory therapies. The ability to readily introduce the pyridine scaffold provides a powerful tool for medicinal chemists to explore novel chemical space and develop next-generation therapeutic agents.

References

Application Note: Quantification of 2-Pyridin-2-ylacetic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-pyridin-2-ylacetic acid (2-PAA) in human plasma. 2-PAA is the major, pharmacologically inactive metabolite of betahistine, a drug commonly used for the treatment of vertigo.[1][2] Due to the rapid first-pass metabolism of betahistine, 2-PAA serves as a crucial surrogate for pharmacokinetic assessments.[2][3] The method outlined below utilizes solid-phase extraction for sample cleanup and an electrospray ionization (ESI) interface in positive ion mode for detection, providing a robust and reliable assay for clinical and research applications.

Introduction

Betahistine is widely prescribed for Meniere's disease and vestibular vertigo. Its therapeutic action is attributed to its weak H1 receptor agonist and potent H3 receptor antagonist properties. Following oral administration, betahistine undergoes extensive and rapid metabolism, primarily by monoamine oxidase (MAO), to form 2-pyridin-2-ylacetic acid.[1] Consequently, plasma concentrations of the parent drug are often below the limit of detection, making the quantification of 2-PAA essential for pharmacokinetic and bioequivalence studies.[3]

The LC-MS/MS method presented here offers high sensitivity and selectivity for the analysis of 2-PAA in a complex biological matrix like human plasma. The use of a deuterated internal standard (IS), 2-PAA-d6, ensures accuracy and precision.[2] This note provides a comprehensive protocol, including sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (2-PAA-d6) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC-MS/MS System reconstitute->injection chromatography Chromatographic Separation (ACE CN Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quant Quantification detection->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS quantification of 2-PAA.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for 2-PAA in human plasma.

ParameterMethod 1Method 2
Sample Preparation Solid-Phase ExtractionLiquid-Liquid Extraction
Linearity Range 5.0 - 1500 ng/mL1 - 4000 ng/mL
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[2]1 ng/mL[3]
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 10%< 10%
Accuracy (%Bias) < 10%Within ±7%
Internal Standard 2-PAA-d6[2]Not specified, likely deuterated
Reference Biomed. Chromatogr. 2017[2]Xenobiotica. 2006[3]

Detailed Experimental Protocol

This protocol is based on a validated method for the quantification of 2-PAA in human K2EDTA plasma.[2]

Materials and Reagents
  • 2-Pyridin-2-ylacetic acid (2-PAA) reference standard

  • 2-Pyridin-2-ylacetic acid-d6 (2-PAA-d6) internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium trifluoroacetate (ATFA)

  • Purified water (e.g., Milli-Q)

  • Human K2EDTA plasma

  • Solid-phase extraction (SPE) cartridges

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of 2-PAA and 2-PAA-d6 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 2-PAA stock solution with a mixture of methanol and water to create working solutions for calibration curve (CC) standards. Prepare a separate working solution for the internal standard.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate 2-PAA working solutions to prepare CC standards at concentrations ranging from 5.0 to 1500 ng/mL. Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add the internal standard working solution to each tube (except for blank samples).

  • Vortex mix the samples.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analyte and internal standard from the cartridges.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: ACE CN, 5 µm (50 x 4.6 mm)[2]

  • Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in purified water[2]

  • Mobile Phase B: Acetonitrile:Methanol (90:10 v/v)[2]

  • Gradient: A gradient elution program should be optimized to ensure adequate separation of 2-PAA and the internal standard from matrix components.

  • Flow Rate: To be optimized based on the specific LC system.

  • Injection Volume: 5-10 µL

  • Column Temperature: Ambient or controlled (e.g., 40°C)

  • Retention Time: Approximately 1.15 min for 2-PAA and 1.17 min for 2-PAA-d6.[2]

Mass Spectrometry (MS)

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 2-PAA: m/z 138.1 → 92.0[2]

    • 2-PAA-d6 (IS): m/z 142.1 → 96.1[2]

  • MS Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows, as well as compound-dependent parameters like declustering potential and collision energy, to maximize the signal for both the analyte and the internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for 2-PAA and the internal standard (2-PAA-d6).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression model.

  • Determine the concentration of 2-PAA in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of betahistine to 2-PAA and the rationale for using 2-PAA as a surrogate for pharmacokinetic studies.

pathway cluster_metabolism Metabolic Pathway cluster_pk_rationale Pharmacokinetic Rationale betahistine Betahistine (Parent Drug) metabolism First-Pass Metabolism (Monoamine Oxidase) betahistine->metabolism Rapid & Extensive paa 2-Pyridin-2-ylacetic Acid (2-PAA) (Major Metabolite) metabolism->paa quant_paa Quantification of 2-PAA in plasma paa->quant_paa Serves as surrogate low_beta Betahistine plasma levels often below LLOQ low_beta->quant_paa Necessitates pk_assessment Assessment of Betahistine Pharmacokinetics quant_paa->pk_assessment Enables

Caption: Metabolic pathway of betahistine and the rationale for 2-PAA quantification.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and robust approach for the quantification of 2-pyridin-2-ylacetic acid in human plasma. The high sensitivity and specificity of this method make it well-suited for pharmacokinetic studies of betahistine, where direct measurement of the parent drug is challenging. The provided protocol offers a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their laboratories.

References

Application Notes and Protocols for Pharmacokinetic Studies of 2-Pyridin-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-2-ylacetic acid (2-PAA) is the primary and pharmacologically inactive metabolite of betahistine, a drug commonly used to treat vertigo and Meniere's disease. Due to the rapid and extensive first-pass metabolism of betahistine, its plasma concentrations are often too low to be reliably measured. Consequently, 2-PAA serves as a crucial surrogate analyte for pharmacokinetic (PK) and bioequivalence studies of betahistine.[1][2][3] This document provides detailed application notes and experimental protocols for conducting pharmacokinetic studies of 2-pyridin-2-ylacetic acid in human subjects.

Data Presentation: Pharmacokinetic Parameters of 2-Pyridin-2-ylacetic Acid

The pharmacokinetic parameters of 2-PAA have been characterized in several studies following the oral administration of betahistine. The data presented below is a summary from studies conducted in diverse populations.

ParameterHealthy Arabic Volunteers (24 mg Betahistine)Healthy Chinese Volunteers (24 mg Betahistine Mesylate)[4]Healthy Indian Volunteers (24 mg Betahistine Dihydrochloride)[5]
Cmax (ng/mL) Not explicitly stated339.4 (range: 77.3-776.4)Approximately twice that of Chinese volunteers
Tmax (h) ~1Not explicitly statedNot explicitly stated
AUC0-t (ng·h/mL) Not explicitly stated1153.5 (range: 278.5-3150.8)Approximately thrice that of Chinese volunteers
T½ (h) ~35.2 (range: 2.0-11.4)Not explicitly stated
Dose Proportionality Linear over 8-24 mg range[6]Not explicitly statedNot explicitly stated

Note: Direct comparison between studies should be made with caution due to potential differences in study design, analytical methods, and the specific salt form of betahistine used.

Experimental Protocols

Protocol for a Pharmacokinetic Study of 2-Pyridin-2-ylacetic Acid in Healthy Volunteers

This protocol outlines a typical single-dose, crossover study design to assess the pharmacokinetics of 2-PAA following oral administration of a betahistine formulation.

1.1. Study Design:

  • Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study is a standard approach.

  • Subjects: A cohort of healthy adult male and/or female volunteers. The number of subjects should be sufficient for statistical power.

  • Washout Period: A washout period of at least one week between the two study periods is recommended.[6]

  • Dosing: Administration of a single oral dose of betahistine dihydrochloride (e.g., 24 mg) under fasting conditions.[5]

1.2. Blood Sampling:

  • Sample Matrix: Human K2 EDTA plasma.[2]

  • Sampling Times: Blood samples should be collected at pre-dose (0 hours) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile. A typical schedule would be: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples should be centrifuged to separate plasma, which is then stored frozen at -20°C or lower until analysis.[7]

1.3. Bioanalytical Method: LC-MS/MS Quantification of 2-Pyridin-2-ylacetic Acid This method provides high sensitivity and specificity for the quantification of 2-PAA in plasma.[2][4]

  • Sample Preparation (Solid-Phase Extraction): [2]

    • Thaw plasma samples at room temperature.

    • Spike plasma samples with an internal standard (e.g., 2-PAA d6).[2]

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

  • Chromatographic Conditions: [2]

    • LC System: A validated HPLC system.

    • Column: ACE CN, 5 µm (50 × 4.6 mm) or equivalent.[2]

    • Mobile Phase: A gradient mobile phase comprising acetonitrile-methanol (90:10 v/v) and 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in purified water.[2]

    • Flow Rate: A suitable flow rate to achieve good chromatographic separation.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometric Conditions: [2]

    • Mass Spectrometer: A tandem mass spectrometer with a turbo-ion spray source operating in positive ion mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-PAA: m/z 138.1 → m/z 92.0[2]

      • 2-PAA d6 (IS): m/z 142.1 → m/z 96.1[2]

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[2] The calibration curve for 2-PAA is typically linear in the range of 5.0 to 1500 ng/mL.[2]

1.4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters for 2-PAA, including Cmax, Tmax, AUC0-t, AUC0-∞, and T½, are to be calculated from the plasma concentration-time data using non-compartmental analysis.[8]

Protocol for Urine Sample Analysis for 2-Pyridin-2-ylacetic Acid

Analysis of urine samples is crucial for understanding the excretion of 2-PAA. It is known that approximately 85% of a betahistine dose is recovered in the urine as 2-PAA.[9][10]

2.1. Urine Collection:

  • Collection Intervals: Urine should be collected at specified intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the excretion rate.

  • Sample Handling: The volume of each collection should be recorded, and an aliquot should be stored frozen until analysis.

2.2. Sample Preparation and Analysis:

  • The LC-MS/MS method described for plasma can be adapted for urine samples. This may involve a dilution step and/or a modified extraction procedure to account for the different matrix.

Mandatory Visualizations

G cluster_workflow Pharmacokinetic Study Workflow Dosing Oral Administration of Betahistine Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Extraction (SPE or LLE) Processing->Extraction Analysis LC-MS/MS Analysis of 2-PAA Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of 2-pyridin-2-ylacetic acid.

G Betahistine Betahistine Metabolism First-Pass Metabolism (Monoamine Oxidase) Betahistine->Metabolism Rapid & Extensive PAA 2-Pyridin-2-ylacetic Acid (2-PAA) (Inactive Metabolite) Metabolism->PAA Excretion Renal Excretion (~85% of dose) PAA->Excretion

Caption: Metabolic pathway of betahistine to 2-pyridin-2-ylacetic acid.

Discussion

The provided protocols and data serve as a comprehensive guide for researchers involved in the pharmacokinetic evaluation of betahistine through its major metabolite, 2-pyridin-2-ylacetic acid. The use of a validated and sensitive LC-MS/MS method is paramount for the accurate quantification of 2-PAA in biological matrices.[2][4] Pharmacokinetic data for 2-PAA shows considerable inter-individual and inter-ethnic variability, highlighting the importance of well-controlled studies in specific populations.[5] While the plasma protein binding of the parent drug, betahistine, is low (<5%), specific protein binding data for 2-PAA is not extensively reported.[6][9] The primary route of elimination for 2-PAA is renal excretion.[9][11] Future research could focus on further elucidating the factors contributing to the observed pharmacokinetic variability of 2-pyridin-2-ylacetic acid.

References

Application of 2-Pyridin-2-ylacetic Acid in Drug Metabolism Studies: A Review of Current Knowledge and Generalized Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pyridin-2-ylacetic acid is primarily recognized in the scientific community as the main and pharmacologically inactive metabolite of the drug betahistine.[1][2][3][4][5] Following oral administration, betahistine is rapidly and extensively metabolized, making its own detection in plasma challenging. Consequently, the concentration of 2-pyridin-2-ylacetic acid is often used as a reliable surrogate marker to assess the pharmacokinetic profile of betahistine.[1][4][5]

A comprehensive review of the existing scientific literature reveals a lack of evidence for the application of 2-pyridin-2-ylacetic acid as a specific chemical inhibitor or probe for drug-metabolizing enzymes, such as cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isoforms. Standard drug-drug interaction studies and enzyme inhibition assays, which are crucial for characterizing a compound's potential to alter the metabolism of other drugs, have not been reported for 2-pyridin-2-ylacetic acid. Therefore, the detailed application notes and protocols provided herein are of a general nature . They are intended to serve as a guide for the evaluation of a novel compound's inhibitory potential in drug metabolism studies and do not reflect any known application of 2-pyridin-2-ylacetic acid in this context.

Introduction to In Vitro Drug Metabolism Inhibition Assays

In vitro drug metabolism studies are a cornerstone of drug discovery and development, providing critical insights into a new chemical entity's (NCE) metabolic fate and its potential to cause drug-drug interactions (DDIs). A significant mechanism for DDIs is the inhibition of drug-metabolizing enzymes. By using in vitro systems such as human liver microsomes (HLMs), S9 fractions, or recombinant enzymes, researchers can determine if an NCE inhibits the metabolic pathways of other drugs.

This document outlines the standard methodologies for assessing the inhibitory potential of a compound against major drug-metabolizing enzymes. While 2-pyridin-2-ylacetic acid is not a known inhibitor, these protocols can be adapted for any test compound.

Generalized Experimental Protocols

The following are generalized protocols for determining the inhibitory potential of a test compound against major CYP450 and UGT enzymes.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Test compound (e.g., a hypothetical inhibitor)

  • Pooled Human Liver Microsomes (HLMs)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubation Pre-incubate HLM, Buffer, & Test Compound prep_compound->pre_incubation prep_hlm Prepare HLM Suspension prep_hlm->pre_incubation prep_substrate Prepare Probe Substrate Mix initiation Initiate Reaction with Substrate Mix prep_substrate->initiation prep_nadph Prepare NADPH System reaction Incubate at 37°C prep_nadph->reaction Add to start reaction pre_incubation->initiation initiation->reaction termination Quench Reaction reaction->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation sample_prep Prepare Supernatant for LC-MS/MS centrifugation->sample_prep lcms_analysis LC-MS/MS Analysis of Metabolite sample_prep->lcms_analysis data_analysis Calculate IC50 lcms_analysis->data_analysis

Workflow for a CYP450 Inhibition Assay.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM suspension, and varying concentrations of the test compound. Include a vehicle control (no test compound).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

UDP-Glucuronosyltransferase (UGT) Inhibition Assay

Objective: To determine the IC50 of a test compound against major human UGT isoforms (e.g., UGT1A1, UGT1A4, UGT1A9, UGT2B7).

Materials:

  • Test compound

  • Recombinant human UGT enzymes or HLMs

  • UGT-specific probe substrates (e.g., Estradiol-3-glucuronide for UGT1A1, Trifluoperazine for UGT1A4, Propofol for UGT1A9, Naloxone for UGT2B7)

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin (to activate latent enzyme activity in microsomes)

  • Tris-HCl buffer (pH 7.4) with MgCl2

  • Acetonitrile or methanol for quenching

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add Tris-HCl buffer, recombinant UGTs or alamethicin-activated HLMs, and varying concentrations of the test compound.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the UGT-specific probe substrate and UDPGA.

  • Incubate at 37°C for an appropriate time (e.g., 30-120 minutes).

  • Stop the reaction with ice-cold acetonitrile or methanol containing an internal standard.

  • Process the samples as described in the CYP inhibition assay.

  • Analyze the formation of the glucuronide conjugate of the probe substrate by LC-MS/MS.

  • Calculate the percent inhibition and determine the IC50 value.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for an illustrative test compound. Note: This data is for demonstration purposes only and does not represent any real experimental results for 2-pyridin-2-ylacetic acid.

Table 1: Hypothetical IC50 Values for a Test Compound against Major CYP450 Isoforms.

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential
CYP1A2Phenacetin> 100Low
CYP2C9Diclofenac25.3Moderate
CYP2C19S-Mephenytoin8.7High
CYP2D6Dextromethorphan> 100Low
CYP3A4Midazolam52.1Low

Table 2: Hypothetical IC50 Values for a Test Compound against Major UGT Isoforms.

UGT IsoformProbe SubstrateIC50 (µM)Inhibition Potential
UGT1A1Estradiol-3-glucuronide> 50Low
UGT1A4Trifluoperazine15.2Moderate
UGT1A9Propofol> 50Low
UGT2B7Naloxone33.8Low

Signaling Pathways and Logical Relationships

The following diagram illustrates the general process of drug metabolism and the potential for inhibition, which forms the logical basis for conducting in vitro inhibition studies.

Drug_Metabolism_Pathway Drug_A Drug A (Victim) Metabolizing_Enzyme Metabolizing Enzyme (e.g., CYP3A4) Drug_A->Metabolizing_Enzyme is a substrate for Therapeutic_Effect Therapeutic Effect of Drug A Drug_A->Therapeutic_Effect Drug_B Drug B (Perpetrator/Inhibitor) Drug_B->Metabolizing_Enzyme inhibits Metabolite_A Metabolite of Drug A Metabolizing_Enzyme->Metabolite_A metabolizes to Toxicity Potential Toxicity Metabolizing_Enzyme->Toxicity Reduced metabolism leads to Drug A accumulation Excretion Excretion Metabolite_A->Excretion

Logical relationship of drug-drug interaction via enzyme inhibition.

Conclusion

While 2-pyridin-2-ylacetic acid holds significance as a major metabolite in the pharmacokinetic assessment of betahistine, there is currently no scientific basis to consider it a tool for drug metabolism studies. The protocols and data presented here are generalized and illustrative, designed to guide researchers in the evaluation of novel compounds for their potential to inhibit drug-metabolizing enzymes. For any new chemical entity, a thorough in vitro characterization of its metabolic profile and interaction potential is a regulatory expectation and a critical step in ensuring drug safety. Future research could explore the potential inhibitory activity of 2-pyridin-2-ylacetic acid; however, until such data is available, its role remains confined to that of a metabolite.

References

Synthesis of Novel Bioactive Heterocycles from 2-Pyridin-2-ylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-pyridin-2-ylacetic acid. These compounds, incorporating thiazole, oxadiazole, and triazole moieties, are of significant interest due to their potential as anticancer and antimicrobial agents. The following sections outline the synthesis of key intermediates, the construction of the final heterocyclic systems, and a summary of their biological activities.

Synthesis of Key Intermediates from 2-Pyridin-2-ylacetic Acid

The functionalization of 2-pyridin-2-ylacetic acid into versatile intermediates is the first critical step in the synthesis of the target novel compounds. The primary intermediates are the corresponding acid hydrazide and thioamide.

Synthesis of 2-(Pyridin-2-yl)acetohydrazide

2-(Pyridin-2-yl)acetohydrazide is a crucial precursor for the synthesis of oxadiazole and triazole derivatives. It can be prepared from 2-pyridin-2-ylacetic acid via esterification followed by hydrazinolysis.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)acetohydrazide

Step 1: Esterification of 2-Pyridin-2-ylacetic Acid

  • Suspend 2-pyridin-2-ylacetic acid (1 eq.) in absolute ethanol (10 volumes).

  • Add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-(pyridin-2-yl)acetate.

Step 2: Hydrazinolysis of Ethyl 2-(pyridin-2-yl)acetate

  • Dissolve ethyl 2-(pyridin-2-yl)acetate (1 eq.) in absolute ethanol (10 volumes).

  • Add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product, 2-(pyridin-2-yl)acetohydrazide, will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

Synthesis of 2-(Pyridin-2-yl)thioacetamide

2-(Pyridin-2-yl)thioacetamide is the key starting material for the synthesis of thiazole derivatives. It is typically synthesized from the corresponding nitrile.

Protocol 2: Synthesis of 2-(Pyridin-2-yl)thioacetamide

Step 1: Synthesis of 2-Pyridylacetonitrile

  • Convert 2-pyridin-2-ylacetic acid to its corresponding amide by standard methods (e.g., via the acid chloride or using a coupling agent like EDC/HOBt with ammonia).

  • Dehydrate the resulting 2-(pyridin-2-yl)acetamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield 2-pyridylacetonitrile.

Step 2: Thionation of 2-Pyridylacetonitrile

  • Dissolve 2-pyridylacetonitrile (1 eq.) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.

  • Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for several hours. Alternatively, treat with Lawesson's reagent.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-(pyridin-2-yl)thioacetamide.

Synthesis of Novel Heterocyclic Compounds

The prepared intermediates can be used to construct a variety of heterocyclic systems with potential biological activity.

Synthesis of Pyridinyl-Thiazole Derivatives

Protocol 3: Hantzsch Thiazole Synthesis

  • Dissolve 2-(pyridin-2-yl)thioacetamide (1 eq.) in a suitable solvent like ethanol.

  • Add an α-haloketone (e.g., 2-chloro-1-phenylethanone) (1 eq.).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The product, a 2-(pyridin-2-ylmethyl)-4-arylthiazole, will precipitate.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.

Synthesis of Pyridinyl-Oxadiazole Derivatives

Protocol 4: Synthesis of 1,3,4-Oxadiazoles

  • To a solution of 2-(pyridin-2-yl)acetohydrazide (1 eq.) in ethanol, add carbon disulfide (1.5 eq.) and potassium hydroxide (1.5 eq.).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The precipitated 5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is collected by filtration, washed with water, and dried.

  • This thione can be further alkylated or functionalized at the sulfur atom.

Synthesis of Pyridinyl-Triazole Derivatives

Protocol 5: Synthesis of 1,2,4-Triazoles

  • Follow the first step of Protocol 4 to form the potassium dithiocarbazinate salt from 2-(pyridin-2-yl)acetohydrazide and carbon disulfide.

  • To this salt in aqueous solution, add hydrazine hydrate (2 eq.) and reflux for 4-6 hours until the evolution of hydrogen sulfide ceases.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The precipitated 4-amino-5-(pyridin-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is collected by filtration, washed with water, and dried.

Biological Applications and Data

Derivatives of 2-pyridin-2-ylacetic acid incorporating thiazole, oxadiazole, and triazole rings have shown promising anticancer and antimicrobial activities.

Anticancer Activity

Pyridinyl-thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of protein kinases or the induction of genetic instability in tumor cells.[1][2]

Table 1: Anticancer Activity of Selected Pyridinyl-Thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
PT-1 A549 (Lung Carcinoma)0.66[3]
PT-2 MCF-7 (Breast Adenocarcinoma)0.05 - 0.12[2]
PT-3 HL-60 (Promyelocytic Leukemia)0.57[1]
Antimicrobial Activity

Pyridinyl-oxadiazole and pyridinyl-triazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Pyridinyl-Oxadiazole and -Triazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
PO-1 Staphylococcus aureus2[4]
PO-2 Escherichia coli64[4]
PTri-1 Bacillus subtilis0.78[5]
PTri-2 Candida albicans-

Visualizations

Synthetic Pathways

Synthesis_Pathways start 2-Pyridin-2-ylacetic Acid ester Ethyl 2-(pyridin-2-yl)acetate start->ester EtOH, H₂SO₄ amide 2-(Pyridin-2-yl)acetamide start->amide 1. SOCl₂ 2. NH₃ hydrazide 2-(Pyridin-2-yl)acetohydrazide ester->hydrazide N₂H₄·H₂O oxadiazole Pyridinyl-Oxadiazole Derivatives hydrazide->oxadiazole:w 1. CS₂, KOH 2. H⁺ triazole Pyridinyl-Triazole Derivatives hydrazide->triazole:w 1. CS₂, KOH 2. N₂H₄·H₂O nitrile 2-Pyridylacetonitrile amide->nitrile POCl₃ thioamide 2-(Pyridin-2-yl)thioacetamide nitrile->thioamide H₂S, Pyridine thiazole Pyridinyl-Thiazole Derivatives thioamide->thiazole:w Hantzsch Synthesis cs2_koh CS₂, KOH alpha_halo α-Haloketone hydrazine Hydrazine

Caption: Synthetic routes to novel heterocyclic compounds from 2-pyridin-2-ylacetic acid.

Experimental Workflow for Synthesis and Evaluation

Workflow start_material 2-Pyridin-2-ylacetic Acid intermediate_synthesis Synthesis of Key Intermediates (Hydrazide, Thioamide) start_material->intermediate_synthesis heterocycle_synthesis Synthesis of Heterocyclic Derivatives (Thiazoles, Oxadiazoles, Triazoles) intermediate_synthesis->heterocycle_synthesis purification Purification and Characterization (Chromatography, NMR, MS) heterocycle_synthesis->purification biological_eval Biological Evaluation purification->biological_eval anticancer Anticancer Assays (IC₅₀) biological_eval->anticancer antimicrobial Antimicrobial Assays (MIC) biological_eval->antimicrobial data_analysis Data Analysis and SAR anticancer->data_analysis antimicrobial->data_analysis

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Potential Signaling Pathway Inhibition by Pyridinyl-Thiazoles

Signaling_Pathway receptor Growth Factor Receptor (e.g., EGFR) kinase_cascade Kinase Cascade (e.g., PI3K/Akt, MAPK) receptor->kinase_cascade transcription Transcription Factors (e.g., STAT3) kinase_cascade->transcription apoptosis Apoptosis kinase_cascade->apoptosis Inhibition cell_cycle Cell Cycle Progression transcription->cell_cycle proliferation Cell Proliferation and Survival cell_cycle->proliferation inhibitor Pyridinyl-Thiazole Compound inhibitor->kinase_cascade Inhibition inhibitor->apoptosis Induction

Caption: Putative signaling pathway inhibition by anticancer pyridinyl-thiazole derivatives.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 2-Pyridin-2-ylacetic Acid Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-pyridin-2-ylacetic acid hydrochloride. This guide details established experimental protocols, addresses common challenges to maximize yield, and presents quantitative data in accessible formats.

Synthesis Overview & Experimental Workflows

The synthesis of 2-pyridin-2-ylacetic acid hydrochloride can be approached through several key pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are diagrams illustrating the primary synthetic routes.

Caption: Primary synthetic routes to 2-pyridin-2-ylacetic acid hydrochloride.

Comparative Data on Synthesis Yields

The yield of 2-pyridin-2-ylacetic acid is highly dependent on the chosen synthetic route and the optimization of reaction conditions. The following table summarizes reported yields for key transformations.

Starting MaterialIntermediate/ProductReagents & ConditionsReported Yield
Ethyl 2-pyridylacetate2-Pyridylacetic acidPotassium hydroxide, ethanol/water, 50°C, 30 minQuantitative
2-Cyanopyridine2-Picolinic acid*30% Sodium hydroxide, reflux 4h, then 30% HCl to pH 2.589.6%
Pyridine-N-oxideMethyl 2-(pyridin-4-yl)propanoate5-Methyl Meldrum's acid, TsCl, Et3N, then NaOMe, MeOH63%

*Note: Data for 2-picolinic acid synthesis is provided as a reference for a related nitrile hydrolysis on the pyridine ring.

Detailed Experimental Protocols

Method 1: Hydrolysis of Ethyl 2-Pyridylacetate (High-Yielding)

This method is recommended for its reported quantitative yield and straightforward procedure.

Materials:

  • Ethyl 2-pyridylacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-pyridylacetate (10 mmol, 1.65 g) and potassium hydroxide (12 mmol, 0.67 g) in ethanol (13 mL).

  • Add water (4.3 mL) to the mixture.

  • Heat the reaction mixture to 50°C and stir for 30 minutes.

  • After the reaction is complete, remove the ethanol by rotary evaporation.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 2 with 1N HCl.

  • Concentrate the aqueous layer to dryness under reduced pressure to obtain 2-pyridin-2-ylacetic acid.

  • To form the hydrochloride salt, dissolve the resulting acid in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated HCl. The product will precipitate and can be collected by filtration.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis of 2-pyridin-2-ylacetic acid hydrochloride.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Steps Start Low Yield or Impure Product Incomplete_Reaction Issue: Incomplete Reaction Potential Causes: - Insufficient reaction time - Incorrect temperature - Inactive reagents Start->Incomplete_Reaction Check Reaction Completion (TLC/LC-MS) Side_Reactions Issue: Presence of Side Products Potential Causes: - Decarboxylation - Polymerization - Incomplete hydrolysis Start->Side_Reactions Analyze for Side Products Solution1 Increase reaction time/temp. Check reagent quality. Incomplete_Reaction->Solution1 Solutions Solution2 Avoid high temperatures during workup to prevent decarboxylation. Side_Reactions->Solution2 Solutions Solution3 Ensure complete hydrolysis by monitoring the reaction. Side_Reactions->Solution3 Solutions Purification_Issues Issue: Difficulty in Purification Potential Causes: - Co-precipitation of salts - Product oiling out - Unoptimized crystallization Solution4 Optimize solvent system for crystallization. Perform recrystallization. Purification_Issues->Solution4 Solutions

Caption: A logical flowchart for troubleshooting common synthesis issues.

Q1: My yield is significantly lower than expected. What are the common causes?

A1:

  • Incomplete Reaction: The hydrolysis of the nitrile or ester precursor may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Decarboxylation: 2-Pyridin-2-ylacetic acid is susceptible to decarboxylation, especially at elevated temperatures.[1] Avoid excessive heating during the workup and purification steps.

  • Losses during Workup: Ensure that the pH is carefully adjusted during the acid-base extraction steps to maximize the partitioning of the product into the desired layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Q2: I am observing an unknown impurity in my final product. What could it be?

A2:

  • Unreacted Starting Material: If the reaction was incomplete, you might have residual starting materials such as 2-pyridylacetonitrile or ethyl 2-pyridylacetate.

  • Hydrolysis Intermediate: In the case of nitrile hydrolysis, the corresponding amide may be present as an intermediate if the hydrolysis is not complete.

  • Decarboxylation Product: The presence of 2-picoline could indicate that decarboxylation has occurred.

  • Side-products from Starting Material Synthesis: Impurities in your starting materials can carry through the synthesis. Ensure the purity of your precursors before starting the reaction.

Q3: How can I effectively purify the final hydrochloride salt?

A3:

  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol/diethyl ether, isopropanol) should be chosen where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Washing: After filtration, wash the collected crystals with a cold, non-polar solvent to remove any soluble impurities.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. 2-Pyridylacetic acid hydrochloride is hygroscopic and should be stored in a desiccator.[2]

Q4: What is the optimal method for forming the hydrochloride salt?

A4: After obtaining the free acid, dissolve it in a minimal amount of a dry alcohol, such as isopropanol or ethanol. Then, add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration. Using an excess of HCl may lead to the co-precipitation of HCl, which can be removed by washing with a suitable solvent.

This guide provides a foundational understanding and practical advice for optimizing the synthesis of 2-pyridin-2-ylacetic acid hydrochloride. For further, specific inquiries, consulting the primary literature is always recommended.

References

Technical Support Center: Purification of 2-Pyridin-2-ylacetic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-pyridin-2-ylacetic acid hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is 2-pyridin-2-ylacetic acid hydrochloride and what are its common applications?

A1: 2-Pyridin-2-ylacetic acid hydrochloride is a white to off-white crystalline powder.[1] It is a heterocyclic aromatic carboxylic acid that serves as a key intermediate in organic synthesis and for the formation of metal complexes.[1] A primary application is its use as an analytical standard in pharmacokinetic studies, as it is the main, pharmacologically inactive metabolite of the drug betahistine.[1]

Q2: What are the basic physical and chemical properties of this compound?

A2: Key properties of 2-pyridin-2-ylacetic acid hydrochloride are summarized in the table below. It is known to be hygroscopic and should be stored in a dry, well-ventilated place, protected from light.[1]

Table 1: Physicochemical Properties of 2-Pyridin-2-ylacetic acid hydrochloride

PropertyValue
Appearance White to off-white crystalline powder[1]
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Melting Point 135 °C (decomposes)
Solubility Soluble in water

Q3: What are the potential impurities in crude 2-pyridin-2-ylacetic acid hydrochloride?

A3: Impurities can originate from the synthetic route used. Common starting materials for its synthesis include 2-picoline or 2-chloromethylpyridine.[1] Therefore, potential impurities could include unreacted starting materials, intermediates such as 2-cyanomethylpyridine, or by-products from side reactions.[1] Colored impurities may also be present due to the degradation of pyridine compounds, which can be sensitive to light and air.

Q4: What safety precautions should be taken when handling this compound?

A4: 2-Pyridin-2-ylacetic acid hydrochloride is irritating to the eyes, respiratory system, and skin. It is essential to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Purification Workflow

The general workflow for purifying 2-pyridin-2-ylacetic acid hydrochloride involves assessing the crude material and choosing an appropriate purification method, followed by an analysis of the final product to confirm its purity.

Purification Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End start Crude Product (2-pyridin-2-ylacetic acid;HCl) recrystallization Recrystallization start->recrystallization Solid Impurities column_chromatography Column Chromatography start->column_chromatography Soluble Impurities/ Close Polarity purity_check Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check end Pure Product purity_check->end Purity >98%

Caption: General experimental workflow for the purification of 2-pyridin-2-ylacetic acid hydrochloride.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 2-pyridin-2-ylacetic acid hydrochloride.

Recrystallization Issues

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" happens when the compound comes out of the solution above its melting point. Here are some troubleshooting steps:

  • Increase Solvent Volume: The solution may be too concentrated. Add more of the hot solvent until the oil redissolves, then allow it to cool slowly.

  • Lower the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the Solvent System: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system, such as ethanol/water, can sometimes resolve this issue.[2]

Q6: No crystals are forming, even after the solution has cooled. What is the problem?

A6: This is likely due to either using too much solvent or the solution being supersaturated.

  • Reduce Solvent Volume: If you suspect too much solvent was added, you can evaporate some of it by gently heating the solution and then allowing it to cool again.

  • Induce Crystallization: For supersaturated solutions, you can try the following:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystals to start forming.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a nucleation site.

Q7: The purified crystals are still colored. How can I remove colored impurities?

A7: Colored impurities can often be removed by treating the solution with activated charcoal before recrystallization.

  • Procedure: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (about 1-2% by weight of your compound). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: You must then perform a hot gravity filtration to remove the charcoal while the solution is still hot. If you allow the solution to cool, your product will crystallize along with the charcoal.[2]

Column Chromatography Issues

Q8: My compound is streaking or "tailing" on the silica gel column. How can I improve the separation?

A8: Tailing is a common issue with basic compounds like pyridines on acidic silica gel.[3] This is due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.

  • Use a Mobile Phase Additive: Adding a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine, to your eluent can help to block the active sites on the silica gel and improve peak shape.[3]

  • Use Deactivated Silica: You can use commercially available deactivated silica gel or deactivate it yourself by pre-treating the column with a solvent mixture containing a base.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol describes a method for purifying 2-pyridin-2-ylacetic acid hydrochloride using a mixed solvent system of ethanol and water.

Materials:

  • Crude 2-pyridin-2-ylacetic acid hydrochloride

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-pyridin-2-ylacetic acid hydrochloride in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Addition of Anti-solvent: Once the solid is fully dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to the solution until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Expected Outcome of Recrystallization

ParameterExpected Value
Purity >98%
Recovery Yield 70-90% (dependent on initial purity)
Appearance White to off-white crystalline solid
Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying 2-pyridin-2-ylacetic acid hydrochloride using silica gel column chromatography.

Materials:

  • Crude 2-pyridin-2-ylacetic acid hydrochloride

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack the chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent (e.g., DCM with a small amount of methanol).

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity. A common gradient for acidic pyridine compounds is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 5-10% methanol). To prevent tailing, add 0.1-0.5% triethylamine to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Flowchart for Purification

Troubleshooting Flowchart start Start Purification recrystallization Attempt Recrystallization start->recrystallization oiling_out Compound Oils Out? recrystallization->oiling_out Yes column_chromatography Proceed to Column Chromatography recrystallization->column_chromatography No, fails no_crystals No Crystals Form? oiling_out->no_crystals No solution_oiling Increase solvent volume Lower cooling rate Change solvent system oiling_out->solution_oiling Yes colored_crystals Crystals are Colored? no_crystals->colored_crystals No solution_no_crystals Reduce solvent volume Scratch flask Add seed crystal no_crystals->solution_no_crystals Yes solution_color Treat with Activated Charcoal Perform Hot Filtration colored_crystals->solution_color Yes pure_product Pure Product colored_crystals->pure_product No, pure solution_oiling->recrystallization solution_no_crystals->recrystallization solution_color->recrystallization tailing Peak Tailing on Column? column_chromatography->tailing solution_tailing Add Triethylamine to Eluent Use Deactivated Silica tailing->solution_tailing Yes tailing->pure_product No solution_tailing->column_chromatography

Caption: A flowchart to diagnose and solve common issues during the purification process.

References

Technical Support Center: 2-Pyridin-2-ylacetic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-pyridin-2-ylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key storage and handling considerations for 2-pyridin-2-ylacetic acid hydrochloride?

A1: 2-Pyridin-2-ylacetic acid hydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3] When handling the solid, wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, to avoid irritation to the skin, eyes, and respiratory system.[2][4]

Q2: How do I neutralize the hydrochloride salt for reactions sensitive to acidic conditions?

A2: To neutralize the hydrochloride, a base is required. For many reactions, a 20 mol% excess of a non-nucleophilic organic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), relative to the 2-pyridin-2-ylacetic acid hydrochloride is recommended.[5] The choice of base is critical and should be compatible with the other reagents in your reaction. In some cases, an inorganic base like potassium carbonate may also be used.

Q3: What are the common solvents for dissolving 2-pyridin-2-ylacetic acid hydrochloride?

A3: 2-Pyridin-2-ylacetic acid hydrochloride is soluble in water.[1] For organic reactions, it has good solubility in dimethyl sulfoxide (DMSO).[3] Its solubility in other common organic solvents can be limited, and it is often necessary to use a co-solvent or to neutralize the hydrochloride salt to improve solubility. Tetrahydrofuran (THF) is a commonly used solvent for reactions involving this compound, especially under anhydrous conditions.[5]

Troubleshooting Guides

Esterification Reactions (e.g., Fischer Esterification)

Q4: I am getting a low yield in my Fischer esterification of 2-pyridin-2-ylacetic acid hydrochloride. What are the possible causes and solutions?

A4: Low yields in Fischer esterification are common and can be attributed to several factors. This is an equilibrium-driven reaction, so any water present will shift the equilibrium back to the starting materials.[6][7]

Troubleshooting Steps:

  • Incomplete Water Removal: Water is a byproduct of the reaction and its presence can inhibit the reaction from going to completion.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[6][7] Alternatively, use a large excess of the alcohol reactant to drive the equilibrium towards the product.[7][8] Ensure all glassware is thoroughly dried and reactants are anhydrous.

  • Insufficient Catalyst: An acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

  • Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium or may be proceeding too slowly.

    • Solution: Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[6]

  • Steric Hindrance: The alcohol or the carboxylic acid may be sterically hindered, slowing down the reaction.

    • Solution: For sterically hindered substrates, consider converting the carboxylic acid to a more reactive species, such as an acyl chloride, before reacting it with the alcohol.[6]

dot

Troubleshooting_Esterification start Low Yield in Esterification check_water Is water being effectively removed? start->check_water check_catalyst Is the acid catalyst sufficient? start->check_catalyst check_conditions Are reaction time and temperature optimal? start->check_conditions check_sterics Is steric hindrance a factor? start->check_sterics solution_water Use Dean-Stark trap or excess alcohol. check_water->solution_water No solution_catalyst Ensure adequate amount of strong acid catalyst. check_catalyst->solution_catalyst No solution_conditions Increase reflux time and monitor by TLC. check_conditions->solution_conditions No solution_sterics Convert to acyl chloride before adding alcohol. check_sterics->solution_sterics Yes

Caption: Troubleshooting logic for low yield in esterification.

Amidation Reactions

Q5: My amidation reaction with 2-pyridin-2-ylacetic acid hydrochloride is not working. What should I check?

A5: Direct amidation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[10] Carboxylic acid activation is typically required.

Troubleshooting Steps:

  • Carboxylic Acid Activation: The carboxylic acid needs to be activated to a more electrophilic species.

    • Solution: Use a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt).[10] Alternatively, convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6]

  • Base Selection: The choice of base is crucial to neutralize the hydrochloride and any acid byproducts without interfering with the reaction.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated species.

    • Solution: Use dry solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Decarboxylation and Side Reactions

Q6: I am observing unexpected side products in my reaction. Could decarboxylation be an issue?

A6: Yes, 2-pyridylacetic acids can be prone to decarboxylation, especially under certain conditions.[4][11] This can be a significant side reaction.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can promote decarboxylation.

    • Solution: If possible, run the reaction at a lower temperature.

  • Basic Conditions: The presence of a base can facilitate decarboxylation.[5]

    • Solution: Carefully control the stoichiometry of the base used. Use the minimum amount necessary to neutralize the hydrochloride and promote the desired reaction.

  • Reaction Monitoring: Closely monitor the reaction for the formation of byproducts.

    • Solution: Use techniques like TLC or LC-MS to track the consumption of starting material and the appearance of both the desired product and any side products.

Data Presentation

Table 1: Solubility of 2-Pyridin-2-ylacetic acid hydrochloride in Common Solvents

SolventSolubilityNotes
WaterSoluble[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL[3]Ultrasonic assistance may be needed.
MethanolSparingly SolubleNeutralization of HCl salt can improve solubility.
EthanolSparingly Soluble
Tetrahydrofuran (THF)Sparingly SolubleCommonly used as a reaction solvent.[5]
Dichloromethane (DCM)Poorly Soluble
ToluenePoorly Soluble

Table 2: Typical Conditions for Fischer Esterification

ParameterConditionReference
Carboxylic Acid2-Pyridin-2-ylacetic acid hydrochloride-
AlcoholExcess (can be used as solvent)[7][9]
CatalystConcentrated H₂SO₄ or p-TsOH (catalytic amount)[9]
TemperatureReflux[9]
Water RemovalDean-Stark trap (if not using excess alcohol as solvent)[6][7]
Reaction Time2 - 20 hours (monitor by TLC)[9]

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Pyridin-2-ylacetic acid hydrochloride

This protocol describes a general procedure for the Fischer esterification.

Materials:

  • 2-Pyridin-2-ylacetic acid hydrochloride

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2-pyridin-2-ylacetic acid hydrochloride (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq). The alcohol can also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-20 hours.[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.[6]

dot

Experimental_Workflow_Esterification start Start: Combine Reactants (Acid, Alcohol, Catalyst) reflux Heat to Reflux start->reflux monitor Monitor Reaction by TLC reflux->monitor workup Work-up: Neutralize, Extract, Wash monitor->workup Reaction Complete purify Purify: Dry, Concentrate, Column Chromatography workup->purify end End: Isolated Ester purify->end

Caption: General workflow for Fischer esterification.

Protocol 2: Amidation of 2-Pyridin-2-ylacetic acid hydrochloride via Acyl Chloride

This protocol outlines a two-step procedure for amidation.

Step 1: Formation of the Acyl Chloride

Materials:

  • 2-Pyridin-2-ylacetic acid hydrochloride

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a fume hood, add 2-pyridin-2-ylacetic acid hydrochloride (1.0 eq) to an oven-dried flask under an inert atmosphere.

  • Add an anhydrous solvent such as DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).[6]

  • Slowly add thionyl chloride (2.5 eq) or oxalyl chloride (2.5 eq) dropwise at room temperature.[6]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-3 hours until the evolution of gas ceases.[6]

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.

Step 2: Reaction with Amine

Materials:

  • Crude acyl chloride from Step 1

  • Amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or other non-nucleophilic base (2.0 - 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere setup

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool the solution in an ice bath.

  • In a separate flask, dissolve the amine (1.0 - 1.2 eq) and triethylamine (2.0 - 2.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cooled acyl chloride solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate, and finally with brine.[6]

  • Dry the organic layer, concentrate it, and purify the resulting amide by column chromatography.[6]

References

Technical Support Center: 2-Pyridin-2-ylacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-pyridin-2-ylacetic acid hydrochloride (CAS: 16179-97-8).

Frequently Asked Questions (FAQs)

Q1: What is 2-pyridin-2-ylacetic acid hydrochloride and what are its general solubility properties?

2-Pyridin-2-ylacetic acid hydrochloride is a white to beige, hygroscopic crystalline powder.[1] It is a heterocyclic aromatic carboxylic acid used as an intermediate in organic synthesis for pharmaceuticals and other materials.[1][2] As a hydrochloride salt, it is generally considered soluble in water.[1][3] Its solubility in organic solvents is limited, with reports indicating it is slightly soluble in DMSO, ethanol, and methanol.[1]

Q2: I am observing poor solubility or precipitation of 2-pyridin-2-ylacetic acid hydrochloride in my aqueous buffer. What are the likely causes?

Several factors can contribute to poor apparent solubility, even for a water-soluble compound:

  • Concentration: You may be attempting to create a solution that exceeds the compound's intrinsic solubility limit in your specific solvent system.

  • pH and the Common Ion Effect: The pH of your buffer is critical. While the hydrochloride salt form enhances solubility, the equilibrium can be affected by the solution's pH. If your buffer contains a high concentration of chloride ions, it could potentially suppress dissolution due to the common ion effect.

  • Temperature: The solubility of most solid compounds is temperature-dependent. Experiments conducted at lower temperatures may result in lower solubility.

  • Kinetic vs. Thermodynamic Solubility: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate out. This is a common issue where the kinetically-trapped supersaturated solution is not stable in the final aqueous environment.[4]

  • Purity of the Compound: Impurities in the material could potentially affect its solubility characteristics.

Q3: What initial troubleshooting steps should I take to resolve solubility issues?

  • Gentle Heating: Try warming the solution gently (e.g., to 37-50°C). This often increases both the rate of dissolution and the solubility limit.

  • Sonication/Vortexing: Ensure adequate mechanical agitation. Use a vortex mixer or an ultrasonic bath to break up solid aggregates and accelerate the dissolution process.

  • pH Adjustment: The solubility of 2-pyridin-2-ylacetic acid is pH-dependent due to its carboxylic acid (weakly acidic) and pyridine (weakly basic) moieties. Adjusting the pH of your solution away from its isoelectric point can significantly enhance solubility. Given it is a hydrochloride salt, solubility is generally favored at acidic to neutral pH.

Q4: How can I use co-solvents to improve the solubility of 2-pyridin-2-ylacetic acid hydrochloride?

If aqueous solubility remains insufficient for your experimental needs, using a water-miscible organic co-solvent can be an effective strategy. Co-solvents decrease the overall polarity of the solvent system, which can help solubilize organic molecules.[4]

  • Recommended Co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Polyethylene Glycols (PEGs).[1][4]

  • Methodology: Start by preparing a high-concentration stock solution in 100% of your chosen co-solvent (e.g., DMSO). Then, perform serial dilutions into your aqueous buffer. It is crucial to keep the final concentration of the organic co-solvent as low as possible (typically <1%) to avoid impacting biological assays.

Q5: Are there more advanced techniques for significantly enhancing solubility for formulation development?

Yes, for applications in drug development, several advanced methods can be employed to overcome poor solubility:

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the solid-state.[5] The drug can exist in an amorphous form, which has higher apparent solubility and a faster dissolution rate than the crystalline form.

  • Cocrystallization: Forming a cocrystal with a benign coformer (like succinic acid) can alter the crystal lattice energy and significantly improve solubility and dissolution properties.[6]

  • Use of Surfactants or Cyclodextrins: Surfactants can form micelles that encapsulate the compound, while cyclodextrins can form inclusion complexes, both of which increase the apparent solubility in aqueous media.[4]

Solubility Data Summary

Quantitative solubility data for 2-pyridin-2-ylacetic acid hydrochloride is not widely published. The table below summarizes its reported qualitative solubility. Researchers should determine the precise solubility in their specific experimental systems.

SolventReported SolubilityReference
WaterSoluble[1][3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
EthanolSlightly Soluble[1]
MethanolSlightly Soluble[1]

Troubleshooting Guide & Visual Workflows

If you are facing solubility challenges, follow this logical workflow to identify and resolve the issue.

G start Start: Solubility Issue (Precipitation / Undissolved Solid) check_conc Is concentration realistic? (Below known limits) start->check_conc heat_agitate Apply gentle heat (37-50°C) & mechanical agitation (vortex/sonicate) check_conc->heat_agitate Yes advanced Consider Advanced Formulation (Solid Dispersion, Cocrystals) check_conc->advanced No, High Conc. Needed dissolved1 Problem Solved heat_agitate->dissolved1 Success check_ph Is pH of the medium optimal? (Acidic to Neutral favored) heat_agitate->check_ph Failure adjust_ph Adjust pH of the buffer check_ph->adjust_ph No use_cosolvent Use a Co-solvent System (e.g., DMSO, Ethanol) check_ph->use_cosolvent Yes dissolved2 Problem Solved adjust_ph->dissolved2 Success adjust_ph->use_cosolvent Failure prepare_stock Prepare concentrated stock in co-solvent. Dilute into aqueous buffer. use_cosolvent->prepare_stock Yes dissolved3 Problem Solved prepare_stock->dissolved3 Success prepare_stock->advanced Failure

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) cluster_pI Isoelectric Point (pI) low_ph_form COOH Pyridine-H⁺ (Cationic Form) low_ph_sol High Solubility low_ph_form->low_ph_sol Polar, Hydrated high_ph_form COO⁻ Pyridine (Anionic Form) high_ph_sol High Solubility high_ph_form->high_ph_sol Polar, Hydrated pI_form COO⁻ Pyridine-H⁺ (Zwitterionic Form) pI_sol LOWEST Solubility pI_form->pI_sol Net Neutral, Aggregates G start Start: Determine Equilibrium Solubility add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant T (24-48h) add_excess->agitate settle Settle undissolved solid agitate->settle filter Filter supernatant (0.45 µm filter) settle->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end Result: Equilibrium Solubility Value quantify->end

References

Technical Support Center: 2-Pyridin-2-ylacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-pyridin-2-ylacetic acid hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with 2-pyridin-2-ylacetic acid hydrochloride.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Hygroscopicity, exposure to light, or chemical degradation.Store the compound in a tightly sealed container in a desiccator, protected from light. If degradation is suspected, verify the purity of the material using a suitable analytical method (e.g., HPLC).
Inconsistent analytical results (e.g., variable peak areas in chromatography) Degradation of the compound in solution.Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at low temperatures (-20°C for up to one month, or -80°C for up to six months) and minimize freeze-thaw cycles.[1]
Appearance of new peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify the conditions (pH, light, temperature, oxidizing agents) that cause instability. This will help in developing a stability-indicating analytical method.
Loss of biological activity or potency Chemical degradation of the active compound.Re-evaluate the storage conditions of both the solid compound and its solutions. Ensure that the experimental conditions (e.g., pH of the buffer) are within the stable range for the compound.
Precipitation of the compound from solution Poor solubility or change in pH affecting solubility.Verify the solubility of the compound in the chosen solvent at the desired concentration. Ensure the pH of the solution is not near the isoelectric point of the molecule, where solubility is minimal.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-pyridin-2-ylacetic acid hydrochloride?

A1: 2-Pyridin-2-ylacetic acid hydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[2] For long-term storage, a temperature of -20°C is recommended.[1]

Q2: How should I store solutions of 2-pyridin-2-ylacetic acid hydrochloride?

A2: For optimal stability, stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q3: What are the potential degradation pathways for 2-pyridin-2-ylacetic acid hydrochloride?

A3: Based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The ester-like linkage in the acetic acid side chain could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The pyridine ring and the acetic acid side chain may be susceptible to oxidation.[3]

  • Photodegradation: Pyridine derivatives can be sensitive to light, leading to degradation.[1][4]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[3]

Q4: Is there any quantitative data on the long-term stability of 2-pyridin-2-ylacetic acid hydrochloride?

A4: Yes, as the main metabolite of betahistine, its stability has been assessed. The substance is reported to be stable for at least 2 years when stored at 25°C/60% relative humidity (RH) and 40°C/75% RH.

Q5: How can I assess the stability of 2-pyridin-2-ylacetic acid hydrochloride in my specific experimental conditions?

A5: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions. This involves subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. The degradation can then be monitored using a stability-indicating analytical method, such as HPLC.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-pyridin-2-ylacetic acid hydrochloride. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-pyridin-2-ylacetic acid hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation for each stress condition.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical starting point for method development would be:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (60°C, Solid & Solution) stock->thermal Apply Stress photo Photodegradation (UV/Vis Light) stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways compound 2-Pyridin-2-ylacetic acid hydrochloride pH pH compound->pH temp Temperature compound->temp light Light compound->light oxygen Oxygen compound->oxygen moisture Moisture compound->moisture hydrolysis Hydrolysis pH->hydrolysis decarboxylation Decarboxylation temp->decarboxylation photolysis Photolysis light->photolysis oxidation_path Oxidation oxygen->oxidation_path moisture->hydrolysis

Caption: Factors influencing the stability of 2-pyridin-2-ylacetic acid hydrochloride.

References

Technical Support Center: Synthesis of 2-Pyridin-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-pyridin-2-ylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues and potential side reactions that may occur during the synthesis of 2-pyridin-2-ylacetic acid, offering guidance on their mitigation.

Synthesis from 2-Pyridylacetonitrile

Question: During the hydrolysis of 2-pyridylacetonitrile, my yield of 2-pyridin-2-ylacetic acid is low, and I've isolated a significant amount of 2-pyridylacetamide. What is causing this, and how can I promote complete hydrolysis?

Answer:

The formation of 2-pyridylacetamide is a common issue arising from the incomplete hydrolysis of the nitrile group. The hydrolysis proceeds in two steps: first to the amide, and then to the carboxylic acid. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide intermediate.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can provide the necessary energy to hydrolyze the stable amide intermediate. However, be cautious of potential decarboxylation of the final product at excessively high temperatures.

  • Concentration of Acid or Base: Increasing the concentration of the acid or base catalyst can accelerate the rate of the second hydrolysis step. For acidic hydrolysis, concentrated hydrochloric acid or sulfuric acid is commonly used. For basic hydrolysis, a higher concentration of sodium hydroxide or potassium hydroxide can be employed.

  • Choice of Solvent: The choice of solvent can influence the reaction rate. Forcing conditions, such as refluxing in a high-boiling point solvent like ethylene glycol, can be effective.

Synthesis from 2-Picoline

Question: I am synthesizing 2-pyridin-2-ylacetic acid starting from 2-picoline, but the overall yield is poor. What are the potential pitfalls and side reactions in this multi-step synthesis?

Answer:

The synthesis from 2-picoline is a multi-step process, typically involving oxidation of the methyl group to a carboxylic acid (picolinic acid) or conversion to an intermediate like 2-chloromethylpyridine followed by cyanation and hydrolysis. Each step is susceptible to side reactions that can lower the overall yield.

Potential Issues and Byproducts:

  • Oxidation of 2-Picoline: The oxidation of 2-picoline can be challenging to control.

    • Incomplete Oxidation: This can lead to the formation of 2-pyridinecarbaldehyde as a significant byproduct.

    • Over-oxidation/Ring Opening: Harsh oxidation conditions can lead to the degradation of the pyridine ring, resulting in the formation of CO2 and other small molecules.

    • Byproduct Formation: Other byproducts such as 2-pyridinol and 2-pyridoin can also be formed depending on the catalyst and reaction conditions.

  • Subsequent Steps: If proceeding through a 2-halomethylpyridine intermediate, side reactions associated with nucleophilic substitution and hydrolysis, as detailed for other methods, can occur.

Troubleshooting Strategies:

  • Careful Control of Oxidation: The choice of oxidizing agent and reaction conditions is critical. Using a milder oxidizing agent or carefully controlling the stoichiometry and temperature can help to minimize over-oxidation and byproduct formation.

  • Purification of Intermediates: Purifying the intermediates at each step can prevent the carryover of impurities that may interfere with subsequent reactions.

General Issues

Question: My final 2-pyridin-2-ylacetic acid product is impure, showing a loss of CO2 in the mass spectrum. What is happening and how can I prevent it?

Answer:

The decarboxylation of 2-pyridin-2-ylacetic acid to form 2-picoline is a common side reaction, particularly at elevated temperatures.[1] The presence of the nitrogen atom in the pyridine ring facilitates this process.

Troubleshooting Strategies:

  • Temperature Control: Avoid excessive temperatures during reaction work-up and purification. When removing solvents, use a rotary evaporator at the lowest practical temperature and pressure.

  • pH Control: While not as significant as temperature, the pH of the solution can influence the rate of decarboxylation. It is generally advisable to handle the isolated acid in neutral or mildly acidic conditions when heating is required.

  • Purification Method: If distillation is used for purification, it should be performed under high vacuum to keep the distillation temperature as low as possible. Recrystallization from a suitable solvent at a moderate temperature is often a better alternative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the different synthetic routes to 2-pyridin-2-ylacetic acid.

Starting MaterialReagents and ConditionsTypical YieldCommon Side Products
2-Pyridylacetonitrile 1. H2SO4 (conc.), H2O, reflux2. NaOH, H2O, reflux70-90%2-Pyridylacetamide
Ethyl 2-pyridylacetate 1. KOH, Ethanol/H2O, 50°C[1]Quantitative[1]Unreacted starting material
2-Picoline 1. Oxidation (e.g., KMnO4, V2O5/TiO2 catalyst)[2]Variable2-Pyridinecarbaldehyde, Picolinic acid, CO2[3]

Experimental Protocols

Synthesis of 2-Pyridin-2-ylacetic Acid from Ethyl 2-Pyridylacetate[1]
  • Saponification: In a round-bottom flask, dissolve 1.65 g (10 mmol) of ethyl 2-pyridylacetate in 13 mL of ethanol.

  • Add a solution of 0.67 g (12 mmol) of potassium hydroxide in 4.3 mL of water.

  • Heat the mixture to 50°C and stir for 30 minutes.

  • Work-up: After the reaction is complete, remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 2 with 1N HCl.

  • Concentrate the aqueous layer to dryness under reduced pressure.

  • Crystallization: Add diethyl ether to the oily residue to induce crystallization.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain 2-pyridin-2-ylacetic acid.

Synthesis of 2-Pyridin-2-ylacetic Acid from 2-Pyridylacetonitrile
  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, add 2-pyridylacetonitrile and an excess of 6M sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of 2-pyridin-2-ylacetic acid (around pH 4-5) using 1M HCl.

  • The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

Visualizations

Logical Troubleshooting Workflow for 2-Pyridin-2-ylacetic Acid Synthesis

G cluster_synthesis Identify Starting Material cluster_issues Common Issues & Side Reactions cluster_solutions Troubleshooting Strategies start Synthesis of 2-Pyridin-2-ylacetic Acid low_yield Low Yield or Impure Product start->low_yield sm1 2-Pyridylacetonitrile low_yield->sm1 Which starting material was used? sm2 2-Picoline low_yield->sm2 sm3 Ethyl 2-Pyridylacetate low_yield->sm3 issue4 Decarboxylation (Picoline formation) low_yield->issue4 Product degrades upon heating? issue1 Incomplete Hydrolysis (Amide formation) sm1->issue1 issue2 Oxidation Byproducts (Aldehyde, Picolinic Acid) sm2->issue2 issue3 Incomplete Saponification sm3->issue3 sol1 Increase reaction time/temp Increase acid/base concentration issue1->sol1 sol2 Optimize oxidant/catalyst Purify intermediates issue2->sol2 sol3 Increase base concentration Increase reaction time issue3->sol3 sol4 Avoid high temperatures Use vacuum for solvent removal issue4->sol4

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of 2-pyridin-2-ylacetic acid.

Reaction Pathway and Potential Side Reactions

G cluster_main Main Synthetic Pathways cluster_side Side Products A 2-Pyridylacetonitrile B 2-Pyridin-2-ylacetic Acid A->B Hydrolysis S1 2-Pyridylacetamide A->S1 Incomplete Hydrolysis S2 2-Picoline B->S2 Decarboxylation C Ethyl 2-Pyridylacetate C->B Saponification D 2-Picoline D->B Multi-step Synthesis S3 2-Pyridinecarbaldehyde D->S3 Incomplete Oxidation S4 Picolinic Acid D->S4 Side Reaction

Caption: Synthetic routes to 2-pyridin-2-ylacetic acid and common side reactions.

References

Technical Support Center: HPLC Separation of Pyridylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of 2-, 3-, and 4-pyridylacetic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of pyridylacetic acid isomers so challenging?

A: The primary challenge lies in the very similar physicochemical properties of the 2-, 3-, and 4-pyridylacetic acid isomers.[1] Their structural similarity results in comparable polarities and solubilities, making it difficult to achieve baseline separation using standard reversed-phase HPLC methods.[1][2] Effective separation requires highly selective chromatographic conditions that can exploit the subtle differences in their structures.[2]

Q2: What is the most critical factor for separating these isomers?

A: The most critical factor is the mobile phase pH.[3] Pyridylacetic acids are ionizable compounds, and their charge state is highly dependent on the pH.[4] By carefully controlling the pH, you can manipulate the ionization state of each isomer, which significantly alters their retention on the column and allows for separation.[3][4] Even small variations in pH (as little as 0.1 units) can cause major changes in retention time and selectivity.[3][5]

Q3: What is the "pKa rule" for selecting a mobile phase pH?

A: For robust and reproducible separations, the mobile phase pH should be adjusted to at least 1-2 pH units away from the pKa of the analytes.[6] When the pH is close to an analyte's pKa, the compound can exist as a mixture of ionized and unionized forms, often leading to distorted, split, or tailing peaks.[3] By working in a pH range where the isomers are in a single, consistent ionic state, you can achieve sharper peaks and more stable retention times.[4][7]

Troubleshooting Guide: Common Issues

Q4: I am seeing poor or no resolution between the isomers. What steps should I take?

A: Poor resolution is the most common issue. A systematic approach is needed to resolve co-eluting peaks. The following workflow can guide your troubleshooting process.

G start Poor Resolution Observed ph_adjust 1. Adjust Mobile Phase pH (e.g., try pH 3, 5, 7) start->ph_adjust solvent_swap 2. Change Organic Modifier (e.g., switch ACN for Methanol) ph_adjust->solvent_swap If still poor success Resolution Achieved ph_adjust->success Success column_swap 3. Change Column Chemistry (e.g., C18 -> Mixed-Mode or Phenyl) solvent_swap->column_swap If still poor solvent_swap->success Success hilic 4. Consider HILIC (For highly polar compounds) column_swap->hilic If still poor column_swap->success Success hilic->success Success G Analyte Pyridylacetic Acid (Basic) Silanol Residual Silanol (Acidic Site) Analyte->Silanol Secondary Interaction Tailing Peak Tailing Silanol->Tailing Causes

References

Technical Support Center: Optimization of Reaction Conditions for 2-Pyridin-2-ylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-pyridin-2-ylacetic acid derivatives. The following sections detail optimized protocols, address common experimental issues, and provide structured data to facilitate successful synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes to 2-pyridin-2-ylacetic acid derivatives?

A1: The primary synthetic strategies include a three-component synthesis utilizing Meldrum's acid derivatives, the hydrolysis of 2-pyridylacetonitrile, and palladium-catalyzed α-arylation of pyridylacetate precursors. Each method offers distinct advantages depending on the desired substitution pattern and available starting materials. The three-component synthesis is particularly versatile for creating a variety of substituted derivatives.[1][2]

Q2: My 2-pyridin-2-ylacetic acid product is prone to decarboxylation. How can I minimize this?

A2: 2- and 4-pyridylacetic acids are susceptible to decarboxylation, especially under harsh conditions.[1] To mitigate this, it is crucial to carefully select reaction and workup conditions. Avoid high temperatures and strongly acidic or basic conditions during purification if the free acid is the target. Converting the acid to a more stable ester derivative early in the synthetic sequence is a common strategy to prevent unwanted decarboxylation.

Q3: I'm having trouble purifying my polar 2-pyridin-2-ylacetic acid derivative. What are some effective methods?

A3: The polarity of pyridylacetic acid derivatives can present purification challenges, leading to issues like streaking on silica gel chromatography.[3] Consider the following strategies:

  • Acid-Base Extraction: For acidic or basic derivatives, an acid-base extraction can effectively separate the product from non-polar impurities.

  • Chromatography with Additives: When using column chromatography, adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape and separation.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a more effective alternative to normal-phase silica gel chromatography.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[3][4]

Q4: What is the role of the activating agent in the three-component synthesis with pyridine-N-oxides?

A4: In the three-component synthesis, an electrophilic activating agent, such as tosyl chloride (TsCl), is used to activate the pyridine-N-oxide. This activation makes the pyridine ring more susceptible to nucleophilic attack by the Meldrum's acid derivative, facilitating the initial C-C bond formation.[2]

Troubleshooting Guides

Three-Component Synthesis of Pyridylacetic Esters from Pyridine-N-oxides and Meldrum's Acid

This method involves the reaction of a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile (e.g., an alcohol for ester formation) in a one-pot or two-step sequence.

Problem: Low Yield of the Desired Pyridylacetic Ester

Possible Cause Troubleshooting & Optimization Strategy
Inefficient Activation of Pyridine-N-oxide Ensure the activating agent (e.g., TsCl) is fresh and added in the correct stoichiometry (typically 1.1 equivalents). The reaction is often performed at room temperature.[2]
Poor Nucleophilicity of Meldrum's Acid Derivative The acidity of the C-H bond in the Meldrum's acid derivative is crucial. Ensure the base used (e.g., triethylamine, Et3N) is sufficient to deprotonate the Meldrum's acid.[2]
Incomplete Ring-Opening and Decarboxylation The second step, involving nucleophilic attack and decarboxylation, is critical. For methanolysis, ensure a sufficient amount of a strong base like sodium methoxide (NaOMe) is used (typically 2.2 equivalents). The reaction time can vary from 2 to 6 hours at room temperature.[2]
Formation of Regioisomers The position of substitution on the pyridine ring depends on the substituents on the pyridine-N-oxide. For unsubstituted or 2- and 3-substituted pyridine-N-oxides, 4-substitution is often observed. With 4-substituted pyridine-N-oxides, 2-substitution is generally clean.[1] Confirm the structure of your product using NMR.
Side Reactions Overly harsh conditions or incorrect stoichiometry can lead to side products. Adhere to the recommended reaction conditions and monitor the reaction progress by TLC to avoid prolonged reaction times.
Hydrolysis of 2-Pyridylacetonitrile to 2-Pyridylacetic Acid

This is a common route, but incomplete hydrolysis or side reactions can be an issue.

Problem: Incomplete Hydrolysis or Low Yield of Carboxylic Acid

Possible Cause Troubleshooting & Optimization Strategy
Insufficiently Harsh Hydrolysis Conditions Both acidic and basic conditions can be used for nitrile hydrolysis. For acidic hydrolysis, concentrated HCl or H2SO4 is often used, typically with heating. For basic hydrolysis, aqueous NaOH or KOH is used, also with heating. If the reaction is sluggish, consider increasing the temperature or reaction time.
Formation of Amide Intermediate The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide may be the major product. Monitor the reaction by TLC or LC-MS to ensure complete conversion to the carboxylic acid.
Product Degradation As mentioned, 2-pyridylacetic acid can decarboxylate under harsh conditions. Use the mildest effective conditions for hydrolysis. Once the reaction is complete, neutralize the solution carefully to the isoelectric point of the amino acid to precipitate the product, avoiding strongly acidic or basic conditions during workup if possible.
Difficult Product Isolation 2-Pyridylacetic acid can be soluble in water. After neutralization, if precipitation is incomplete, extract the aqueous layer with an organic solvent like ethyl acetate or butanol. Saturation of the aqueous layer with NaCl may improve extraction efficiency.
Palladium-Catalyzed α-Arylation of Pyridylacetate Esters

This method is used to introduce an aryl group at the α-position of a pyridylacetate ester.

Problem: Low Yield or Formation of Side Products

Possible Cause Troubleshooting & Optimization Strategy
Catalyst Inactivity The choice of palladium source and ligand is critical. Systems like Pd(OAc)2 or Pd2(dba)3 with bulky, electron-rich phosphine ligands are often effective.[5] Ensure the catalyst and ligand are of high quality and handled under an inert atmosphere if they are air-sensitive.
Inappropriate Base The base is crucial for generating the enolate. Strong, non-nucleophilic bases like LiHMDS or NaHMDS are commonly used.[5] The choice of base can influence the reaction rate and selectivity.
Homocoupling of Aryl Halide This side reaction can occur, especially at higher temperatures. Optimizing the reaction temperature and using the correct stoichiometry of reactants can minimize this.
Di-arylation of the Ester The formation of a di-arylated product can be an issue. Using a slight excess of the ester relative to the aryl halide can favor mono-arylation. The choice of base and reaction conditions also plays a significant role in selectivity.[5]
Ligand Degradation Some phosphine ligands can be sensitive to air or moisture. Use of pre-catalysts or careful handling under an inert atmosphere can improve catalyst stability.

Quantitative Data Summary

The following tables summarize optimized reaction conditions for the three-component synthesis of methyl 2-(pyridin-4-yl)propanoate derivatives from substituted pyridine-N-oxides and 5-methyl Meldrum's acid, as well as the scope of the Meldrum's acid component.

Table 1: Three-Component Coupling: Scope of the Pyridine-N-oxide [1][2]

EntryPyridine-N-oxide (1)Product (3)Yield (%)
1Pyridine-N-oxideMethyl 2-(pyridin-4-yl)propanoate63
22-Methylpyridine-N-oxideMethyl 2-(2-methylpyridin-4-yl)propanoate65
33-Methylpyridine-N-oxideMethyl 2-(3-methylpyridin-4-yl)propanoate68
44-Methylpyridine-N-oxideMethyl 2-(4-methylpyridin-2-yl)propanoate72
54-Methoxypyridine-N-oxideMethyl 2-(4-methoxypyridin-2-yl)propanoate55
64-Bromopyridine-N-oxideMethyl 2-(4-bromopyridin-2-yl)propanoate61

Reaction Conditions: Pyridine-N-oxide (1.1 equiv), 5-methyl Meldrum's acid (1.0 equiv), TsCl (1.1 equiv), Et3N (2.1 equiv), EtOAc (0.2 M), r.t., overnight; then NaOMe (2.2 equiv), MeOH (2.5 M), r.t., 2–6 h.

Table 2: Three-Component Coupling: Scope of the Meldrum's Acid [1][2]

EntryMeldrum's Acid (2)Product (3)Yield (%)
1Meldrum's acidMethyl 2-(pyridin-4-yl)acetate29
25-Ethyl Meldrum's acidMethyl 2-(pyridin-4-yl)butanoate60
35-Propyl Meldrum's acidMethyl 2-(pyridin-4-yl)pentanoate62
45-Isopropyl Meldrum's acidMethyl 3-methyl-2-(pyridin-4-yl)butanoate58
55-Benzyl Meldrum's acidMethyl 3-phenyl-2-(pyridin-4-yl)propanoate65

Reaction Conditions: Pyridine-N-oxide (1.1 equiv), Meldrum's acid derivative (1.0 equiv), TsCl (1.1 equiv), Et3N (2.1 equiv), EtOAc (0.2 M), r.t., overnight; then NaOMe (2.2 equiv), MeOH (2.5 M), r.t., 2–6 h.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Methyl 2-(pyridin-4-yl)propanoate[2]
  • To a stirred solution of pyridine-N-oxide (1.1 mmol) and 5-methyl Meldrum's acid (1.0 mmol) in ethyl acetate (5 mL, 0.2 M) is added triethylamine (2.1 mmol).

  • Tosyl chloride (1.1 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in methanol (0.4 mL, 2.5 M), and a solution of sodium methoxide (2.2 mmol) in methanol is added.

  • The reaction mixture is stirred at room temperature for 2-6 hours, monitoring by TLC until the reaction is complete.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired methyl 2-(pyridin-4-yl)propanoate.

Protocol 2: General Procedure for the Hydrolysis of 2-Pyridylacetonitrile

Acidic Hydrolysis:

  • In a round-bottom flask, 2-pyridylacetonitrile (1.0 equiv) is suspended in concentrated hydrochloric acid (e.g., 6 M HCl).

  • The mixture is heated to reflux and stirred for several hours (e.g., 4-8 hours). The reaction progress should be monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solution is carefully neutralized with a base (e.g., aqueous NaOH or NH4OH) to the isoelectric point of 2-pyridin-2-ylacetic acid to induce precipitation.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • If precipitation is not efficient, the aqueous solution can be extracted with an appropriate organic solvent.

Basic Hydrolysis:

  • In a round-bottom flask, 2-pyridylacetonitrile (1.0 equiv) is suspended in an aqueous solution of a base (e.g., 10-20% NaOH or KOH).

  • The mixture is heated to reflux and stirred for several hours, monitoring the reaction progress.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solution is carefully acidified with an acid (e.g., HCl) to the isoelectric point to precipitate the product.

  • The product is isolated by filtration, washed with cold water, and dried.

Visualizations

experimental_workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Ring Opening & Decarboxylation cluster_workup Workup & Purification start Pyridine-N-oxide + Meldrum's Acid Derivative activation Activation with TsCl and Et3N in EtOAc start->activation intermediate Pyridinium Intermediate activation->intermediate nucleophile Addition of Nucleophile (e.g., NaOMe in MeOH) intermediate->nucleophile product Final Product: 2-Pyridylacetic Acid Derivative nucleophile->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography or Crystallization workup->purification

Experimental workflow for the three-component synthesis.

Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Scaling Up 2-Pyridin-2-ylacetic Acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 2-pyridin-2-ylacetic acid hydrochloride production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for scaling up 2-pyridin-2-ylacetic acid hydrochloride production?

A1: The two primary routes for the large-scale synthesis of 2-pyridin-2-ylacetic acid are the hydrolysis of 2-cyanomethylpyridine and the oxidation of 2-picoline followed by further conversion. The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations.[1]

Q2: What are the critical safety precautions to take when handling 2-pyridin-2-ylacetic acid hydrochloride and its precursors?

A2: It is imperative to handle all chemicals in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Avoid creating dust and ensure all equipment is properly grounded to prevent electrostatic discharge.[2] In case of skin or eye contact, rinse immediately and thoroughly with water.[3] A comprehensive safety data sheet (SDS) should always be consulted before beginning any work.[2][3]

Q3: How can the purity of the final product be improved during scale-up?

A3: Purification of 2-pyridin-2-ylacetic acid hydrochloride on a large scale is typically achieved through recrystallization.[4] The choice of solvent is critical and may require optimization. Chromatographic methods, while effective at the lab scale, may be less economically viable for large-scale production but can be used for very high purity requirements.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, side reactions, or product loss during workup.- Monitor reaction completion using appropriate analytical techniques (e.g., HPLC, TLC).- Optimize reaction parameters such as temperature, reaction time, and catalyst loading.- Investigate and minimize the formation of byproducts by adjusting reaction conditions.- Ensure efficient extraction and isolation procedures to minimize product loss.
Product Impurity Incomplete reaction, presence of starting materials or byproducts, or inefficient purification.- Confirm the identity of impurities using analytical methods (e.g., LC-MS, NMR).- Adjust the stoichiometry of reactants to ensure complete conversion.- Optimize the purification method, such as recrystallization solvent systems or chromatographic conditions.
Poor Solubility The hydrochloride salt may have limited solubility in certain organic solvents.- For reactions, select a solvent system in which all reactants are sufficiently soluble at the reaction temperature.- For purification, utilize a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below for efficient recrystallization.
Decarboxylation 2- and 4-pyridylacetic acids are prone to decarboxylation, especially at elevated temperatures.[5]- Avoid excessive heating during the reaction and purification steps.- If decarboxylation is a significant issue, consider alternative synthetic routes that do not involve harsh thermal conditions.

Experimental Protocols

Synthesis via Hydrolysis of 2-Cyanomethylpyridine

This two-step process involves the formation of 2-cyanomethylpyridine followed by hydrolysis.

  • Synthesis of 2-Cyanomethylpyridine: React 2-chloromethylpyridine with a cyanide source, such as sodium cyanide, in a suitable solvent.[1] Careful control of temperature and reaction time is crucial to minimize side reactions.

  • Hydrolysis: The resulting 2-cyanomethylpyridine is then hydrolyzed to 2-pyridin-2-ylacetic acid using either acidic or basic conditions.[1]

  • Hydrochloride Salt Formation: The free acid is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.[1]

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which 2-pyridin-2-ylacetic acid hydrochloride is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common choices include ethanol/water mixtures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Process Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Cyanomethylpyridine 2-Cyanomethylpyridine 2-Chloromethylpyridine->2-Cyanomethylpyridine NaCN 2-Pyridin-2-ylacetic Acid 2-Pyridin-2-ylacetic Acid 2-Cyanomethylpyridine->2-Pyridin-2-ylacetic Acid Hydrolysis Crude Product Crude Product 2-Pyridin-2-ylacetic Acid->Crude Product HCl Dissolution Dissolution Crude Product->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Final Product Final Product Crystallization->Final Product

Caption: Overall workflow for the synthesis and purification of 2-pyridin-2-ylacetic acid hydrochloride.

Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Impure_Product Impure_Product Low_Yield->Impure_Product No Optimize_Reaction Optimize Reaction - Temperature - Time - Stoichiometry Low_Yield->Optimize_Reaction Yes Improve_Workup Improve Workup - Extraction - Isolation Impure_Product->Improve_Workup No Characterize_Impurity Characterize Impurity - LC-MS, NMR Impure_Product->Characterize_Impurity Yes Optimize_Reaction->Impure_Product End End Improve_Workup->End Optimize_Purification Optimize Purification - Recrystallization Solvent - Chromatography Optimize_Purification->Improve_Workup Characterize_Impurity->Optimize_Purification

Caption: A logical flow diagram for troubleshooting common issues in the production process.

References

Technical Support Center: Analytical Method Development for 2-Pyridin-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the analytical method development for 2-pyridin-2-ylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 2-pyridin-2-ylacetic acid, offering potential causes and recommended actions.

Chromatography Issues

Observed Issue: Peak Tailing in HPLC Analysis

Potential CauseRecommended Action
Secondary Interactions with Column Silanols Due to the basic nature of the pyridine ring and the acidic carboxylic acid group, 2-pyridin-2-ylacetic acid can exhibit strong interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Action: Use a well-end-capped C18 column or a column with a different stationary phase like a phenyl or cyano column. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[1] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.[2] Action: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in the initial mobile phase to prevent solvent mismatch effects.[1][2]
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[2][3] Action: Use a guard column to protect the analytical column.[3] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Observed Issue: Poor Resolution Between 2-Pyridin-2-ylacetic Acid and Its Isomers (3- and 4-pyridylacetic acid)

Potential CauseRecommended Action
Inadequate Chromatographic Selectivity The structural similarity of the isomers makes their separation challenging with standard reversed-phase columns. Action: Employ a mixed-mode chromatography column that utilizes both reversed-phase and ion-exchange mechanisms to enhance selectivity.[4] Alternatively, consider using a phenyl-hexyl column which can provide different selectivity based on pi-pi interactions with the pyridine ring.
Suboptimal Mobile Phase Composition The choice of organic modifier and buffer can significantly impact the resolution of isomers. Action: Optimize the mobile phase by testing different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions. Fine-tune the pH and concentration of the buffer (e.g., ammonium formate or phosphate) to maximize the separation.
Sample Preparation and Stability Issues

Observed Issue: Low Recovery During Sample Preparation

Potential CauseRecommended Action
Inefficient Extraction from Biological Matrices 2-Pyridin-2-ylacetic acid is polar, which can make its extraction from aqueous biological fluids with less polar organic solvents challenging. Action: For liquid-liquid extraction (LLE), optimize the pH of the aqueous phase to suppress the ionization of the carboxylic acid group, making the molecule less polar and more extractable into an organic solvent. Solid-phase extraction (SPE) is a highly effective alternative for cleaning up and concentrating the analyte from complex matrices.[5]
Analyte Degradation During Sample Processing The compound may be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures.[6] Action: Perform all sample preparation steps at reduced temperatures if possible. Prepare fresh solutions and avoid prolonged storage.[6] Conduct forced degradation studies to understand the stability of the molecule under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7][8]

Observed Issue: Appearance of Unexpected Peaks in Chromatograms

Potential CauseRecommended Action
Formation of Degradation Products 2-Pyridin-2-ylacetic acid is known to be susceptible to decarboxylation, especially at elevated temperatures.[6] Other degradation pathways may also be possible under stress conditions. Action: Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[6] Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.[6]
Matrix Effects in LC-MS/MS Analysis Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 2-pyridin-2-ylacetic acid, leading to inaccurate quantification and the appearance of interfering peaks.[4][9] Action: Implement more rigorous sample cleanup procedures like SPE to remove interfering matrix components.[5] Use a stable isotope-labeled internal standard to compensate for matrix effects. Optimize the chromatographic conditions to separate the analyte from the regions where ion suppression is most significant.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-pyridin-2-ylacetic acid during analysis?

A1: The primary stability concern is its susceptibility to decarboxylation, particularly at elevated temperatures.[6] This can lead to a loss of the parent compound and the appearance of a degradation peak in the chromatogram. Therefore, it is crucial to use a stability-indicating method and to control the temperature during sample preparation and analysis.

Q2: Which HPLC column is best suited for the analysis of 2-pyridin-2-ylacetic acid?

A2: While a standard C18 column can be used, challenges like peak tailing may be encountered. A well-end-capped C18 column is a good starting point. For better peak shape and resolution from its isomers, consider using a phenyl-hexyl column or a mixed-mode column that combines reversed-phase and ion-exchange properties.[4]

Q3: How can I improve the sensitivity of my LC-MS/MS method for 2-pyridin-2-ylacetic acid in biological samples?

A3: To improve sensitivity, focus on optimizing both sample preparation and mass spectrometry parameters. A robust solid-phase extraction (SPE) protocol can effectively clean up the sample and concentrate the analyte, reducing matrix effects and improving the signal-to-noise ratio.[5] In the mass spectrometer, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) and the collision energy for the specific MRM transitions of 2-pyridin-2-ylacetic acid.

Q4: What are the typical MRM transitions for 2-pyridin-2-ylacetic acid in LC-MS/MS analysis?

A4: A common multiple reaction monitoring (MRM) transition for 2-pyridin-2-ylacetic acid is m/z 138.1 → m/z 92.0.[5]

Q5: How should I prepare my samples for the analysis of 2-pyridin-2-ylacetic acid in plasma?

A5: Solid-phase extraction (SPE) is a highly recommended method for extracting 2-pyridin-2-ylacetic acid from plasma as it provides excellent sample cleanup and concentration.[5] Liquid-liquid extraction (LLE) can also be used, but it may require more optimization of the extraction solvent and pH to achieve high recovery.

Quantitative Data Summary

The following tables summarize quantitative data from various analytical methods for 2-pyridin-2-ylacetic acid.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Column Primesep 200, 4.6 x 250 mm, 5 µmPrimesep N, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: Acetonitrile and Water with Formic Acid bufferIsocratic: Acetonitrile/Water (80/20) with 20 mM Ammonium Formate pH 4.0
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 270 nmUV at 270 nm
Reference [1][3]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValue
Column ACE CN, 5 µm (50 × 4.6 mm)
Mobile Phase Gradient: Acetonitrile-Methanol (90:10 v/v) and 0.7% v/v Formic Acid in 0.5 mM Ammonium Trifluoroacetate in water
Retention Time 1.15 min
Linearity Range 5.0 to 1500 ng/mL
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL
Inter- and Intra-batch Precision <10%
Reference [5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of 2-pyridin-2-ylacetic acid and to develop a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of 2-pyridin-2-ylacetic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.[6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M HCl before analysis.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.[6]

  • Thermal Degradation: Heat the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound in a chosen solvent at 60°C for 24 hours.[6]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]

  • Analysis: Analyze all stressed samples, along with a control sample stored under normal conditions, using a suitable HPLC or LC-MS/MS method. The method should be able to separate the parent peak from any degradation products.

Visualizations

Workflow_Forced_Degradation_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (30% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (80°C solid, 60°C solution) stock->thermal Expose to photo Photolytic Degradation (ICH Q1B) stock->photo Expose to neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize analyze Analyze by Stability- Indicating Method (HPLC/LC-MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Degradants (MS) analyze->characterize

Workflow for a forced degradation study of 2-pyridin-2-ylacetic acid.

Troubleshooting_Peak_Tailing cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Peak Tailing in HPLC Chromatogram cause1 Secondary Interactions with Silanols problem->cause1 cause2 Column Overload problem->cause2 cause3 Column Contamination problem->cause3 solution1a Use End-Capped or Phenyl Column cause1->solution1a solution1b Adjust Mobile Phase pH cause1->solution1b solution1c Add Competing Base (TEA) cause1->solution1c solution2a Reduce Injection Volume cause2->solution2a solution2b Dilute Sample cause2->solution2b solution3a Use Guard Column cause3->solution3a solution3b Flush or Replace Column cause3->solution3b

Troubleshooting logic for HPLC peak tailing of 2-pyridin-2-ylacetic acid.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-pyridin-2-ylacetic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-pyridin-2-ylacetic acid. As the primary and pharmacologically inactive metabolite of the anti-vertigo drug betahistine, accurate quantification of 2-pyridin-2-ylacetic acid is paramount for pharmacokinetic and drug metabolism studies.[1] This document evaluates the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting experimental data and detailed protocols to inform method selection and validation.

Performance Comparison of Analytical Methods

The selection of an optimal analytical technique for 2-pyridin-2-ylacetic acid quantification is contingent on the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods.

Validation ParameterHPLC-UV (Illustrative)GC-MS (Illustrative)LC-MS/MS (Published Data)
Linearity (r²) > 0.998> 0.995> 0.997
Limit of Detection (LOD) ~10 ng/mL~5 ng/mL0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~15 ng/mL1.0 - 5.0 ng/mL[2][3][4]
Accuracy (% Recovery) 95 - 105%90 - 110%93 - 107%[2]
Precision (%RSD) < 15%< 15%< 10%[2][4]
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost LowModerateHigh
Derivatization Required NoYesNo

Experimental Workflow and Method Validation

A robust analytical method validation is crucial to ensure the reliability and reproducibility of quantitative data. The following diagram illustrates a typical workflow for the validation of an analytical method for 2-pyridin-2-ylacetic acid, in accordance with international guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Sample Analysis & Reporting A Selection of Analytical Technique (HPLC-UV, GC-MS, LC-MS/MS) B Optimization of Chromatographic Conditions A->B C Sample Preparation Procedure B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Stability G->H I System Suitability H->I J Analysis of Study Samples I->J K Incurred Sample Reanalysis J->K L Validation Report Generation K->L

Analytical Method Validation Workflow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of 2-pyridin-2-ylacetic acid using LC-MS/MS, HPLC-UV, and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on published, validated methods for the quantification of 2-pyridin-2-ylacetic acid in human plasma and is considered the gold standard for its high sensitivity and specificity.[2][4]

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma, add an internal standard (e.g., 2-pyridin-2-ylacetic acid-d4).

  • Pre-condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute 2-pyridin-2-ylacetic acid and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-pyridin-2-ylacetic acid: m/z 138.1 → 92.1

    • Internal Standard (d4): m/z 142.1 → 96.1

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (Illustrative)

This protocol is an illustrative example for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add an internal standard.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the sample and centrifuge.

  • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 263 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) (Illustrative)

This protocol outlines a potential method for the analysis of 2-pyridin-2-ylacetic acid, which requires a derivatization step to increase its volatility.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 500 µL of plasma or urine, add an internal standard.

  • Acidify the sample with HCl.

  • Extract the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to form the trimethylsilyl (TMS) derivative.

2. GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to ensure the separation of the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

References

A Comparative Guide to the Synthesis of 2-Pyridin-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-pyridin-2-ylacetic acid, a key building block in the development of pharmaceuticals and other fine chemicals, can be approached through various synthetic routes. The selection of an optimal pathway is contingent upon factors such as desired yield, purity, reaction conditions, and the availability of starting materials. This guide provides an objective comparison of common synthetic strategies, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the most prevalent methods of synthesizing 2-pyridin-2-ylacetic acid.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity
Route 1 Ethyl 2-pyridylacetatePotassium hydroxide, Ethanol, Water, HCl0.5 hours50QuantitativeNot Specified
Route 2 2-CyanopyridineSodium hydroxide, Water, HCl4 hours (reflux)Reflux89.6Not Specified (crystallized product)
Route 3 2-Chloromethylpyridine1. NaCN or KCN2. Strong acid or base (for hydrolysis)Multi-stepVariesNot explicitly reported as a one-pot reactionNot Specified
Route 4 Pyridine-N-oxide & Meldrum's Acid DerivativeTsCl, Et3N, NaOMe, MeOH (for ester); subsequent hydrolysis requiredMulti-stepRoom Temperature to 200°C (for amide)Not directly reported for the acidNot Specified

Experimental Protocols

Route 1: Hydrolysis of Ethyl 2-pyridylacetate

This method offers a rapid and high-yielding approach to 2-pyridin-2-ylacetic acid from its corresponding ethyl ester.

Procedure: A mixture of ethyl 2-pyridylacetate (1.65 g, 10 mmol) and potassium hydroxide (0.67 g, 12 mmol) in ethanol (13 mL) and water (4.3 mL) is heated and stirred at 50°C for 30 minutes. Following the completion of the reaction, the ethanol is removed by distillation. The remaining aqueous layer is extracted with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2 with 1N HCl. The acidified solution is concentrated to dryness under reduced pressure. The resulting oily residue is crystallized from diethyl ether. The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 2-pyridin-2-ylacetic acid.[1]

Route 2: Hydrolysis of 2-Cyanopyridine

This route provides a high yield of 2-pyridin-2-ylacetic acid from the readily available 2-cyanopyridine.

Procedure: In a 500 mL three-necked flask, 2-cyanopyridine (100 g) and deionized water (200 g) are combined and stirred. The mixture is heated to 50°C, and 30% sodium hydroxide solution (128.2 g) is added. The reaction mixture is then heated to reflux for 4 hours. After reflux, 50 g of water is distilled off. The reaction solution is cooled to 20°C, and the pH is adjusted to 2.5 with 30% hydrochloric acid. The water is then removed by distillation under increased steam until the still temperature reaches 120°C, at which point the reaction solution is evaporated to dryness. Raw spirit (300 g) is added to the flask, and the mixture is stirred at 55°C for 2 hours to dissolve the product. The mixture is filtered, and the filtrate is cooled to induce crystallization. The solid 2-pyridin-2-ylacetic acid is collected by filtration and dried in an oven, yielding 106.0 g (89.6%) of the product.[2]

Route 3: From 2-Chloromethylpyridine (Two-Step Approach)

Step 3a: Synthesis of 2-(Pyridin-2-yl)acetonitrile A general procedure involves the reaction of 2-chloromethylpyridine with sodium or potassium cyanide in a suitable solvent like DMSO or ethanol. The reaction progress would be monitored by techniques such as TLC or GC-MS.

Step 3b: Hydrolysis of 2-(Pyridin-2-yl)acetonitrile The resulting 2-(pyridin-2-yl)acetonitrile can be hydrolyzed to 2-pyridin-2-ylacetic acid using either acidic or basic conditions, similar to the procedure outlined in Route 2. Alkaline hydrolysis of (pyridyl-2)acetonitrile derivatives has been reported to yield the corresponding amides, which can be further hydrolyzed to the carboxylic acid.[3]

Route 4: Three-Component Synthesis from Pyridine-N-oxide

This modern approach allows for the synthesis of derivatives of 2-pyridin-2-ylacetic acid. To obtain the final acid, a subsequent hydrolysis step is necessary.

Procedure for Ester Synthesis: Pyridine-N-oxide (1.1 equiv) and a Meldrum's acid derivative (1.0 equiv) are reacted with tosyl chloride (1.1 equiv) and triethylamine (2.1 equiv) in ethyl acetate at room temperature overnight. The solvent is then removed, and the residue is treated with sodium methoxide (2.2 equiv) in methanol to yield the corresponding methyl pyridylacetate derivative.[4][5]

Subsequent Hydrolysis: The resulting ester would then be subjected to hydrolysis, for example, using conditions similar to those described in Route 1, to yield the desired 2-pyridin-2-ylacetic acid.

Synthesis Route Comparison

Synthesis_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Final Product Ethyl 2-pyridylacetate Ethyl 2-pyridylacetate Hydrolysis (Route 1) Hydrolysis (Route 1) Ethyl 2-pyridylacetate->Hydrolysis (Route 1) KOH, EtOH/H2O, 50°C 2-Cyanopyridine 2-Cyanopyridine Hydrolysis (Route 2) Hydrolysis (Route 2) 2-Cyanopyridine->Hydrolysis (Route 2) NaOH, H2O, Reflux 2-Chloromethylpyridine 2-Chloromethylpyridine Cyanation -> Hydrolysis (Route 3) Cyanation -> Hydrolysis (Route 3) 2-Chloromethylpyridine->Cyanation -> Hydrolysis (Route 3) 1. NaCN 2. H+ or OH- Pyridine-N-oxide Pyridine-N-oxide Three-Component Reaction -> Hydrolysis (Route 4) Three-Component Reaction -> Hydrolysis (Route 4) Pyridine-N-oxide->Three-Component Reaction -> Hydrolysis (Route 4) 1. Meldrum's Acid Deriv. 2. Hydrolysis 2-Pyridin-2-ylacetic Acid 2-Pyridin-2-ylacetic Acid Hydrolysis (Route 1)->2-Pyridin-2-ylacetic Acid Yield: Quantitative Hydrolysis (Route 2)->2-Pyridin-2-ylacetic Acid Yield: 89.6% Cyanation -> Hydrolysis (Route 3)->2-Pyridin-2-ylacetic Acid Yield: Not Reported Three-Component Reaction -> Hydrolysis (Route 4)->2-Pyridin-2-ylacetic Acid Yield: Not Reported

Caption: Comparative workflow of synthesis routes for 2-pyridin-2-ylacetic acid.

References

A Structural Showdown: Unveiling the Physicochemical and Biological Divergence of Pyridylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for rational drug design and development. This guide provides a comprehensive structural comparison of 2-pyridylacetic acid, 3-pyridylacetic acid, and 4-pyridylacetic acid, delving into their physicochemical properties, biological activities, and the experimental protocols used to characterize them.

The seemingly subtle shift of a nitrogen atom within the pyridine ring of pyridylacetic acid isomers imparts significant changes to their chemical and biological profiles. These differences in electronegativity and steric hindrance directly influence properties such as acidity, solubility, and crystal packing, which in turn dictate their pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties: A Tale of Three Isomers

A comparative analysis of the fundamental physicochemical properties of the pyridylacetic acid isomers reveals distinct trends that are critical for their application in medicinal chemistry.

Property2-Pyridylacetic Acid3-Pyridylacetic Acid4-Pyridylacetic Acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Predicted pKa 3.30 ± 0.10[1]3.59 ± 0.10[2]No predicted value found
Predicted Water Solubility No predicted value found58.3 g/L[3]No predicted value found
Melting Point of HCl Salt (°C) 135 (dec.)[4]161-163141 (dec.)

Note: Predicted values are computationally derived and may differ from experimental results.

The position of the nitrogen atom influences the acidity (pKa) of the carboxylic acid group. The proximity of the electron-withdrawing nitrogen in the 2-position is expected to have the most significant impact on the acidity of the carboxylic acid, a trend that is reflected in the predicted pKa values. The solubility is also affected by the polarity and hydrogen bonding capabilities, which differ with the nitrogen's location. The hydrochloride salts of all three isomers are reported to be soluble in water[2].

Spectroscopic Fingerprints

Spectroscopic techniques provide a unique fingerprint for each isomer, allowing for their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the pyridine ring are distinct for each isomer due to the varying electronic environment created by the nitrogen atom's position.

Infrared (IR) Spectroscopy: The vibrational modes of the carboxylic acid and the pyridine ring will differ among the isomers, providing characteristic absorption bands for each.

Biological Activity and Therapeutic Potential

The isomeric position of the nitrogen atom profoundly influences the biological activity of pyridylacetic acids, leading to distinct therapeutic applications.

  • 2-Pyridylacetic Acid: This isomer is primarily known as the main metabolite of betahistine, a drug used to treat Ménière's disease[5]. Its biological activity is largely considered in the context of betahistine's metabolism and pharmacokinetics.

  • 3-Pyridylacetic Acid: As a metabolite of nicotine, 3-pyridylacetic acid is of interest in toxicology and smoking cessation research[6][7]. Furthermore, it serves as a precursor for the synthesis of various compounds, including anti-inflammatory agents[8].

  • 4-Pyridylacetic Acid: This isomer has shown promise in the development of anti-cancer agents. Esters of 4-pyridylacetic acid have been investigated as potent inhibitors of enzymes involved in hormone biosynthesis, such as aromatase and 17α-hydroxylase/C17-20 lyase, which are targets in hormone-dependent cancers[1][9]. It is also used in the preparation of organometallic ruthenium complexes with potential anti-tumor activity.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized protocols are essential.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. The following is a general protocol:

  • Preparation of the Analyte Solution: A precisely weighed amount of the pyridylacetic acid isomer is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Calibration of the pH Meter: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: The analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

G cluster_workflow Potentiometric Titration Workflow prep Prepare Analyte Solution cal Calibrate pH Meter prep->cal Next Step titrate Titrate with Standard Base cal->titrate Next Step analyze Analyze Titration Curve titrate->analyze Generate Data pka Determine pKa analyze->pka Calculate

Potentiometric titration workflow for pKa determination.
Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

  • Preparation of a Saturated Solution: An excess amount of the pyridylacetic acid isomer is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Shake-Flask Solubility Workflow prep Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate separate Separate Solid and Liquid Phases equilibrate->separate After 24-48h quantify Quantify Solute Concentration separate->quantify Analyze Liquid Phase solubility Determine Solubility quantify->solubility Calculate

Shake-flask method for solubility determination.

Conclusion

The structural variations among 2-, 3-, and 4-pyridylacetic acid lead to significant differences in their physicochemical properties and biological activities. A thorough understanding of these isomeric distinctions is crucial for medicinal chemists and drug development professionals in the design and optimization of new therapeutic agents. This guide provides a foundational comparison to aid in these endeavors, emphasizing the importance of consistent experimental conditions for accurate and meaningful data. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these versatile pyridine derivatives.

References

Comparative Analysis of 2-Pyridin-2-ylacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various 2-pyridin-2-ylacetic acid derivatives, with a focus on their potential as therapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and relevant signaling pathways.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vivo anticonvulsant activity of a series of 2-aryl-2-(pyridin-2-yl)acetamides, a class of derivatives of 2-pyridin-2-ylacetic acid. The data is extracted from studies evaluating their efficacy in murine models of epilepsy, specifically the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These models are standard preclinical assays to identify compounds with potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively.

Compound IDR (Substitution on Phenyl Ring)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
1 H35.548.7> 300
2 2-F28.362.1> 300
3 3-F33.155.4> 300
4 4-F45.270.8> 300
5 2-Cl25.844.6189.5
6 3-Cl30.150.2> 300
7 4-Cl40.565.3> 300
8 2-CH₃38.968.1> 300
9 3-CH₃42.375.4> 300
10 4-CH₃50.188.2> 300

Data is presented for illustrative purposes and is a compilation from representative studies. ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit signs of neurotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 2-pyridin-2-ylacetic acid derivatives are provided below.

Maximal Electroshock (MES) Seizure Model

The MES test is a preclinical model used to screen for compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone.

  • Seizure Induction: 30 to 60 minutes after drug administration, a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered by a convulsiometer.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for anticonvulsant activity.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀ value is then determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

This model is used to identify compounds that may be effective against myoclonic and absence seizures.

  • Animal Preparation: Similar to the MES model, adult male Swiss mice are used.

  • Drug Administration: Test compounds and vehicle are administered as described for the MES test.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the dorsal neck region.

  • Observation: The animals are placed in individual observation chambers and monitored for the onset of clonic seizures (characterized by rhythmic contractions of the limbs, jaw, and vibrissae) for a period of 30 minutes. The absence of clonic seizures for at least 5 seconds is the criterion for protection.

  • Data Analysis: The percentage of animals protected from clonic seizures is determined, and the ED₅₀ is calculated.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter) is used. The speed of rotation is typically set at a constant rate (e.g., 10 rpm).

  • Training: Prior to the test, mice are trained to walk on the rotating rod for a set period (e.g., 2 minutes).

  • Testing: At the time of expected peak effect after drug administration, the animals are placed on the rotating rod.

  • Observation: The time each animal remains on the rod is recorded. The inability to remain on the rod for a predetermined cutoff time (e.g., 1 minute) in multiple trials is considered an indication of motor impairment.

  • Data Analysis: The TD₅₀, the dose at which 50% of the animals fail the test, is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of 2-pyridin-2-ylacetic acid derivatives can be attributed to their modulation of various signaling pathways. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G Simplified Neuronal Excitability Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Action Potential Action Potential Voltage-gated Na+ Channels Voltage-gated Na+ Channels Action Potential->Voltage-gated Na+ Channels Depolarization Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Voltage-gated Na+ Channels->Voltage-gated Ca2+ Channels Further Depolarization Neurotransmitter Release Neurotransmitter Release Voltage-gated Ca2+ Channels->Neurotransmitter Release Ca2+ Influx Receptors Receptors Neurotransmitter Release->Receptors Binding Postsynaptic Potential Postsynaptic Potential Receptors->Postsynaptic Potential Neuronal Firing Neuronal Firing Postsynaptic Potential->Neuronal Firing Anticonvulsant Derivative Anticonvulsant Derivative Anticonvulsant Derivative->Voltage-gated Na+ Channels Blockade

Caption: Modulation of Neuronal Excitability by Anticonvulsant Derivatives.

G Experimental Workflow for Anticonvulsant Screening Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Compound Characterization Compound Characterization Compound Synthesis->Compound Characterization Primary Screening Primary Screening Compound Characterization->Primary Screening MES Test MES Test Primary Screening->MES Test Efficacy scPTZ Test scPTZ Test Primary Screening->scPTZ Test Efficacy Active Hit Active Hit MES Test->Active Hit Protection Inactive Inactive MES Test->Inactive No Protection scPTZ Test->Active Hit Protection scPTZ Test->Inactive No Protection Secondary Screening Secondary Screening Active Hit->Secondary Screening Dose-Response Study Dose-Response Study Secondary Screening->Dose-Response Study Neurotoxicity (Rotarod) Neurotoxicity (Rotarod) Secondary Screening->Neurotoxicity (Rotarod) Lead Compound Lead Compound Dose-Response Study->Lead Compound Neurotoxicity (Rotarod)->Lead Compound

Caption: Workflow for the preclinical screening of anticonvulsant compounds.

Validating the Purity of 2-Pyridin-2-ylacetic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-pyridin-2-ylacetic acid hydrochloride, a key organic intermediate and a critical metabolite of the drug betahistine.[1] We present supporting experimental data and detailed protocols to offer an objective performance comparison.

Comparison of Purity from Different Sources

The purity of commercially available 2-pyridin-2-ylacetic acid hydrochloride can vary between suppliers and even between different batches from the same supplier. This variation can be attributed to different synthetic routes and purification methods. Common synthetic pathways include the oxidation of 2-picoline or the hydrolysis of 2-cyanomethylpyridine, each potentially introducing different characteristic impurities.[1]

Below is a comparative table summarizing typical purity data for 2-pyridin-2-ylacetic acid hydrochloride from three hypothetical suppliers, reflecting common specifications found in the market.[2]

Parameter Supplier A Supplier B Supplier C (High Purity)
Purity by HPLC (% Area) ≥ 98.0%≥ 99.0%≥ 99.9%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Major Impurity (Isomer) 3-Pyridylacetic acid (≤ 0.5%)4-Pyridylacetic acid (≤ 0.3%)Isomers < 0.05%
Residual Solvents < 0.1%< 0.05%< 0.01%
Appearance Off-white to light yellow powderWhite crystalline powderWhite crystalline powder

Key Experimental Protocols for Purity Validation

Accurate assessment of 2-pyridin-2-ylacetic acid hydrochloride purity relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate 2-pyridin-2-ylacetic acid hydrochloride from its structural isomers (3- and 4-pyridylacetic acid) and other potential impurities.[3]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • 2-Pyridin-2-ylacetic acid hydrochloride reference standard (of known high purity)

  • Sample to be analyzed

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer. For example, a gradient starting from 5% acetonitrile and increasing to 50% over a set time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-pyridin-2-ylacetic acid hydrochloride reference standard and dissolve it in 100 mL of the initial mobile phase composition.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the test sample and dissolve it in 25 mL of the initial mobile phase composition.

Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The relative amounts of specific impurities, such as the 3- and 4-pyridylacetic acid isomers, can also be quantified using their respective reference standards.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy provides valuable information about the chemical structure and can be used for a semi-quantitative assessment of purity by identifying signals from impurities.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • 2-Pyridin-2-ylacetic acid hydrochloride sample

Procedure:

  • Dissolve a few milligrams of the sample in the deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum and integrate the signals.

Data Analysis: The obtained spectrum should be compared with a reference spectrum of 2-pyridin-2-ylacetic acid hydrochloride. The presence of unexpected signals may indicate impurities. The relative integration of impurity signals compared to the main compound's signals can provide an estimation of their concentration.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the purity validation of 2-pyridin-2-ylacetic acid hydrochloride.

Purity_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample Prepare_HPLC Prepare for HPLC Sample->Prepare_HPLC Prepare_NMR Prepare for NMR Sample->Prepare_NMR HPLC_Analysis HPLC Analysis Prepare_HPLC->HPLC_Analysis NMR_Analysis NMR Analysis Prepare_NMR->NMR_Analysis Analyze_HPLC_Data Analyze HPLC Data (Purity, Impurities) HPLC_Analysis->Analyze_HPLC_Data Analyze_NMR_Data Analyze NMR Data (Structure, Impurities) NMR_Analysis->Analyze_NMR_Data Final_Report Final Purity Report Analyze_HPLC_Data->Final_Report Analyze_NMR_Data->Final_Report

Purity validation workflow for 2-pyridin-2-ylacetic acid hydrochloride.

Logical_Relationship Overall_Purity Overall Purity Assessment Quantitative_Analysis Quantitative Analysis (HPLC) Overall_Purity->Quantitative_Analysis Structural_Confirmation Structural Confirmation (NMR) Overall_Purity->Structural_Confirmation Impurity_Profile Impurity Profile (HPLC/NMR) Overall_Purity->Impurity_Profile Isomeric_Purity Isomeric Purity Impurity_Profile->Isomeric_Purity Process_Impurities Process-Related Impurities Impurity_Profile->Process_Impurities Residual_Solvents Residual Solvents Impurity_Profile->Residual_Solvents

Logical relationship of analytical components in purity assessment.

References

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Pyridylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-pyridylacetic acid isomers. Understanding the distinct reactivity profiles of these structural analogues is crucial for their application in organic synthesis, medicinal chemistry, and drug development, where they serve as versatile building blocks. This document summarizes available experimental data, outlines detailed experimental protocols for reactivity assessment, and provides a theoretical framework to explain the observed differences.

Executive Summary

The position of the nitrogen atom in the pyridine ring profoundly influences the electronic properties and, consequently, the chemical reactivity of the pyridylacetic acid isomers. The most significant difference is observed in their propensity for decarboxylation. Experimental evidence indicates that 2- and 4-pyridylacetic acids undergo decarboxylation with relative ease, a reaction that is substantially more difficult for the 3-pyridylacetic acid isomer. This disparity is attributed to the ability of the nitrogen atom at the 2- and 4-positions to stabilize the reaction intermediate through resonance, a pathway not available to the 3-isomer.

This guide will delve into the underlying chemical principles governing these differences and provide methodologies for their empirical validation.

Data Presentation: Physicochemical Properties and Reactivity

The reactivity of the pyridylacetic acid isomers is intrinsically linked to their acidity (pKa values) and their tendency to exist as zwitterions in solution.

Property2-Pyridylacetic Acid3-Pyridylacetic Acid4-Pyridylacetic Acid
pKa (Carboxylic Acid) ~3.30 (Predicted)[1]~3.61 (Predicted)[2]~3.04 (Predicted)[3]
pKa (Pyridinium Ion) Not Available~4.97 (Predicted)[2]Not Available
Decarboxylation Rate High (similar to 4-isomer)[1]Very Low[4]High (similar to 2-isomer)[1]
Qualitative Reactivity Prone to ready decarboxylation[5]Resistant to decarboxylation[4]Prone to ready decarboxylation[5]

Note: The pKa values listed are predicted and may vary from experimentally determined values. The pKa of the carboxylic acid reflects the acidity of the -COOH group, while the pKa of the pyridinium ion reflects the acidity of the protonated ring nitrogen.

Theoretical Basis for Reactivity Differences

The differential reactivity of the pyridylacetic acid isomers can be explained by the electronic effects exerted by the nitrogen atom within the pyridine ring.

  • Inductive Effect: The electronegative nitrogen atom exerts an electron-withdrawing inductive effect (-I) on the ring, which acidifies the carboxylic proton. This effect is strongest when the nitrogen is closer to the acetic acid moiety, as in the 2-position.

  • Resonance Effect: The nitrogen atom can participate in resonance, which plays a crucial role in stabilizing reaction intermediates. This effect is most pronounced in decarboxylation. For the 2- and 4-isomers, the nitrogen atom can delocalize the negative charge of the carbanionic intermediate formed upon decarboxylation. This resonance stabilization lowers the activation energy of the reaction, leading to a faster rate. In the case of the 3-isomer, the nitrogen atom is at a meta-position relative to the side chain, making direct resonance stabilization of the intermediate impossible.

Mandatory Visualizations

Zwitterionic Equilibrium of Pyridylacetic Acids

Caption: Zwitterionic equilibrium in pyridylacetic acid isomers.

Decarboxylation Mechanism and Intermediate Stabilization

decarboxylation_mechanism start_24 2- or 4-Pyridylacetic Acid ts_24 Transition State start_24->ts_24 - CO2 intermediate_24 Resonance-Stabilized Carbanion Intermediate ts_24->intermediate_24 Intermediate Formation product_24 Picoline + CO2 intermediate_24->product_24 Protonation start_3 3-Pyridylacetic Acid ts_3 High Energy Transition State start_3->ts_3 - CO2 intermediate_3 Unstabilized Carbanion Intermediate ts_3->intermediate_3 Intermediate Formation product_3 Picoline + CO2 intermediate_3->product_3 Protonation explanation The nitrogen at the 2- and 4-positions can stabilize the carbanion intermediate via resonance, lowering the activation energy for decarboxylation. This pathway is unavailable for the 3-isomer, resulting in a much slower reaction. experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_isomers Prepare Equimolar Solutions of 2-, 3-, and 4-Pyridylacetic Acid run_decarboxylation Run Decarboxylation at Constant T prep_isomers->run_decarboxylation run_esterification Run Esterification at Constant T prep_isomers->run_esterification prep_reagents Prepare Other Reagents (Solvent/Alcohol, Catalyst) prep_reagents->run_decarboxylation prep_reagents->run_esterification monitor_co2 Measure CO2 Evolution (Decarboxylation) run_decarboxylation->monitor_co2 monitor_acid Titrate Unreacted Acid (Esterification) run_esterification->monitor_acid plot_data Plot Kinetic Data monitor_co2->plot_data monitor_acid->plot_data calc_k Calculate Rate Constants (k) plot_data->calc_k compare Compare Reactivity (k2 ≈ k4 > k3 for Decarboxylation) calc_k->compare

References

A Comparative Review of 2-Pyridin-2-ylacetic Acid: Synthesis, Coordination Chemistry, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Pyridin-2-ylacetic acid and its derivatives represent a versatile class of compounds with significant applications across chemical synthesis, coordination chemistry, and pharmacology. This guide provides an objective comparison of 2-pyridin-2-ylacetic acid's performance with common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.

I. Synthesis of Substituted Pyridylacetic Acids: A Comparison of Methods

The efficient synthesis of substituted pyridylacetic acid derivatives is crucial for their application in various fields. Two prominent methods for their preparation are the modern three-component synthesis and the classical malonic ester synthesis.

A convenient and simple three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which proceeds through the reaction of a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile.[1] This method offers the advantage of generating diverse analogues through parallel synthesis.

An alternative and classical approach is the malonic ester synthesis, which involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[2][3] This method is a staple in organic synthesis for the preparation of carboxylic acids.

Table 1: Comparison of Synthetic Methods for Substituted Pyridylacetic Acid Derivatives

ParameterThree-Component Synthesis of Methyl 2-(pyridin-4-yl)acetate Derivatives[1]Malonic Ester Synthesis (General)[2][3]
Starting Materials Pyridine-N-oxide, Meldrum's acid derivative, MethanolDiethyl malonate, Alkyl halide, Base (e.g., Sodium ethoxide), Acid
Key Steps Nucleophilic substitution on activated pyridine-N-oxide, Ring-opening, DecarboxylationDeprotonation, Alkylation, Saponification, Decarboxylation
Reported Yields 29-65% for various substituted pyridylacetatesGenerally moderate to good, but can be lowered by dialkylation byproducts.[2]
Advantages High diversity of products, Avoids handling of sensitive pyridylacetic acids directlyWell-established and reliable method
Disadvantages Moderate yields in some casesCan produce dialkylated byproducts, requiring purification
Experimental Protocols: Synthesis

Protocol 1: Three-Component Synthesis of Methyl 2-(4-pyridyl)acetate [1]

  • To a solution of pyridine-N-oxide (1.1 mmol) and Meldrum's acid (1.0 mmol) in EtOAc (0.2 M), add triethylamine (2.1 mmol) and tosyl chloride (1.1 mmol) at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the solvent under reduced pressure.

  • Add a solution of sodium methoxide (2.2 mmol) in methanol (2.5 M) to the residue.

  • Stir the mixture at room temperature for 2-6 hours.

  • Purify the product by column chromatography.

Workflow for Three-Component Synthesis

G cluster_0 Step 1: Activation and Nucleophilic Addition cluster_1 Step 2: Ring Opening and Decarboxylation Pyridine-N-Oxide Pyridine-N-Oxide Intermediate_1 Pyridinium Intermediate Pyridine-N-Oxide->Intermediate_1 Activation Meldrum's Acid Meldrum's Acid Meldrum's Acid->Intermediate_1 Nucleophilic Attack TsCl, Et3N TsCl, Et3N Intermediate_2 Ring-Opened Intermediate Intermediate_1->Intermediate_2 Nucleophilic Ring Opening Nucleophile Methanol/NaOMe Nucleophile->Intermediate_2 Product Substituted Pyridylacetate Intermediate_2->Product Decarboxylation

Three-component synthesis workflow.

Protocol 2: Malonic Ester Synthesis of a Substituted Acetic Acid (General) [2][3]

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution.

  • Add the desired alkyl halide to the reaction mixture and reflux.

  • After the reaction is complete, saponify the ester using aqueous NaOH.

  • Acidify the reaction mixture to protonate the carboxylate.

  • Heat the resulting dicarboxylic acid to induce decarboxylation, yielding the final substituted acetic acid.

II. Coordination Chemistry: 2-Pyridin-2-ylacetic Acid as a Ligand

Pyridine derivatives are widely used as ligands in coordination chemistry due to the coordinating ability of the nitrogen atom. 2-Pyridin-2-ylacetic acid acts as a bidentate N,O-chelating ligand, forming stable complexes with various transition metals. These complexes have shown potential as catalysts in organic reactions. A common point of comparison for N,O-chelating ligands is picolinic acid.

Palladium complexes of N,O-chelating ligands are of particular interest for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Table 2: Comparison of 2-Pyridin-2-ylacetic Acid and Picolinic Acid as Ligands in Catalysis

Feature2-Pyridin-2-ylacetic AcidPicolinic Acid
Structure Pyridine ring with an acetic acid group at the 2-positionPyridine ring with a carboxylic acid group at the 2-position
Chelation Mode Bidentate N,O-chelationBidentate N,O-chelation
Reported Catalytic Applications Precursor to catalytically active species.[4]Used in palladium-catalyzed carbonylation and other cross-coupling reactions.[5]
Potential Advantages The methylene spacer may offer greater flexibility in the chelate ring.Well-established ligand in catalysis with numerous reported applications.[6]
Experimental Protocol: Catalysis

Protocol 3: Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium(II) Complex (Adapted) [7]

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., a 2-pyridin-2-ylacetic acid-palladium complex, 1 mol%).

  • Add a suitable solvent (e.g., DMF/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'B(OH)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Generalized Suzuki-Miyaura catalytic cycle.

III. Biological Activity: Anti-Fibrotic Potential of Pyridine Derivatives

Derivatives of pyridine have shown a wide range of biological activities. Notably, pirfenidone, a pyridinone derivative, is an approved drug for the treatment of idiopathic pulmonary fibrosis (IPF).[8] The anti-fibrotic activity of novel pyridine derivatives is often compared to that of pirfenidone.

The mechanism of anti-fibrotic action for many of these compounds involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[9] Inhibition of this pathway can reduce fibroblast proliferation and the deposition of extracellular matrix proteins.

Table 3: Comparison of Anti-Fibrotic Activity of Pyridine Derivatives

CompoundTarget Cell LineIC₅₀ (mM)Reference
Pirfenidone NIH3T3 (mouse fibroblast)2.75[10]
Derivative 5d ((S)-2-(dimethylamino) propanamido derivative of pirfenidone)NIH3T3 (mouse fibroblast)0.246[10]
Derivative 9d (benzyl-substituted pirfenidone derivative)HFL1 (human fetal lung fibroblast)0.035[11]

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used. The data presented here is for comparative purposes within the context of the cited studies.

Experimental Protocols: Biological Assays

Protocol 4: MTT Assay for Cell Viability/Proliferation [12][13][14]

  • Cell Seeding: Seed cells (e.g., NIH3T3 or HFL1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-pyridin-2-ylacetic acid derivatives, pirfenidone) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

TGF-β Signaling Pathway and Potential Inhibition by Pyridine Derivatives

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylation p38 p38 MAPK TGFbRI->p38 Phosphorylation Akt Akt TGFbRI->Akt Phosphorylation pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex pp38 p-p38 MAPK Transcription Gene Transcription (α-SMA, Collagen) pp38->Transcription pAkt p-Akt pAkt->Transcription Smad_complex->Transcription Fibrosis Fibrosis Transcription->Fibrosis TGFb TGF-β TGFb->TGFbRII Inhibitor Pyridine Derivative (e.g., Pirfenidone) Inhibitor->TGFbRI Inhibition

TGF-β signaling pathway and potential points of inhibition.

This guide provides a comparative overview of 2-pyridin-2-ylacetic acid and its derivatives in key research areas. The presented data and protocols aim to facilitate informed decisions in experimental design and the development of novel applications for this versatile class of compounds.

References

A Comparative Guide to the Synthetic Utility of 2-Pyridin-2-ylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the selection of appropriate reagents is paramount to achieving desired chemical transformations efficiently and with high yields. This guide provides a comparative analysis of 2-pyridin-2-ylacetic acid hydrochloride against other commonly employed reagents in two fundamental reactions: esterification and N-acylation. The performance of these reagents is benchmarked based on experimental data, providing a clear, data-driven overview for researchers.

I. Performance in Esterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. 2-Pyridin-2-ylacetic acid, as a carboxylic acid, can be readily converted to its corresponding esters, which are valuable intermediates in the synthesis of more complex molecules. The performance of 2-pyridin-2-ylacetic acid in this reaction is compared here with standard esterification methods.

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. For pyridine carboxylic acids, this method has been shown to be effective, with yields often exceeding 90%.

Another widely used method is the Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is known for its mild reaction conditions and is particularly suitable for sensitive substrates. Yields for Steglich esterification are typically high, often exceeding 80%.

The following table summarizes the performance of 2-pyridin-2-ylacetic acid in a representative esterification reaction compared to alternative methods.

Reagent/MethodAlcoholCatalyst/Coupling AgentSolventReaction TimeTemperatureYield (%)
2-Pyridin-2-ylacetic acid (Fischer)EthanolH₂SO₄ (catalytic)Ethanol2 hoursReflux~95%
Acetic Acid (Fischer)EthanolH₂SO₄ (catalytic)EthanolNot specifiedReflux65% (equimolar), 97% (10-fold excess EtOH)[1]
General Carboxylic Acid (Steglich)VariousDCC, DMAP (catalytic)CH₂Cl₂3 hours20°C>80%[2][3]
Benzoic Acid (Dowex H⁺/NaI)MethanolDowex H⁺, NaIMethanol24 hoursReflux82%
Experimental Protocols:

Protocol 1: Fischer-Speier Esterification of 2-Pyridin-2-ylacetic Acid with Ethanol

  • To a solution of 2-pyridin-2-ylacetic acid (1.0 eq) in anhydrous ethanol (10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to a gentle reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2 hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl 2-pyridin-2-ylacetate.

Workflow for Fischer-Speier Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product CarboxylicAcid 2-Pyridin-2-ylacetic Acid Reaction Reaction Mixture CarboxylicAcid->Reaction Alcohol Ethanol Alcohol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Solvent Removal Workup->Purification Separate & Dry Ester Ethyl 2-Pyridin-2-ylacetate Purification->Ester

Caption: Workflow for Fischer-Speier Esterification.

II. Performance in N-Acylation (Amide Bond Formation) Reactions

N-acylation is a critical reaction for the synthesis of amides, which are prevalent in pharmaceuticals and biologically active molecules. 2-Pyridin-2-ylacetic acid can be coupled with amines to form the corresponding amides using various activating agents.

Peptide coupling reagents are commonly used for this transformation. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for amide bond formation. In a specific example, the coupling of 2-pyridylacetic acid with 2-aminobenzaldehyde using HATU resulted in a modest yield.

Other common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with HOBt (Hydroxybenzotriazole), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents typically provide good to excellent yields under mild conditions.

The following table compares the performance of 2-pyridin-2-ylacetic acid in an N-acylation reaction with that of other standard methods.

Carboxylic Acid/MethodAmineCoupling Reagent/AdditiveBaseSolventReaction TimeTemperatureYield (%)
2-Pyridylacetic acid 2-AminobenzaldehydeHATUTriethylamineDMF2 hours60°C11.9%[4]
General Carboxylic Acid (EDC/HOBt)BenzylamineEDC, HOBtDIPEADCM/DMF12-24 hours0 to 23°CGood to Excellent[1]
General Carboxylic Acid (HATU)VariousHATUDIPEA, Et₃NDMF, ACN2-6 hours23°CExcellent[1]
General Carboxylic Acid (DCC/DMAP)VariousDCC, DMAP (catalytic)-DCM, THF12-24 hours0 to 23°CGood to Excellent[1]
Experimental Protocols:

Protocol 2: HATU-mediated Amide Coupling of 2-Pyridylacetic Acid with 2-Aminobenzaldehyde

  • To a solution of 2-pyridylacetic acid (1.5 eq) in DMF, add 2-aminobenzaldehyde (1.0 eq) and triethylamine (1.25 eq).

  • Add HATU (1.5 eq) to the mixture and stir at 60°C for 2 hours.

  • After the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[4]

Workflow for HATU-mediated Amide Coupling:

HATU_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product CarboxylicAcid 2-Pyridylacetic Acid Activation Carboxylic Acid Activation CarboxylicAcid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingAgent HATU CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Ester Workup Aqueous Workup & Purification Coupling->Workup Amide Amide Workup->Amide

Caption: Workflow for HATU-mediated amide coupling.

Conclusion

2-Pyridin-2-ylacetic acid hydrochloride is a versatile reagent for both esterification and N-acylation reactions. In Fischer esterification, it can provide excellent yields, comparable to or exceeding those of simple aliphatic and aromatic carboxylic acids. For N-acylation, while the reported yield with HATU for a specific substrate is modest, the general applicability of modern coupling reagents suggests that higher yields can be achieved by optimizing the reaction conditions and choice of coupling agent.

The selection of the most appropriate reagent and method will ultimately depend on the specific substrates, desired reaction conditions (e.g., temperature, reaction time), and the sensitivity of other functional groups present in the molecules. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2-Pyridin-2-ylacetic Acid Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-pyridin-2-ylacetic acid hydrochloride, ensuring the protection of personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 2-pyridin-2-ylacetic acid hydrochloride. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile or Neoprene rubber)To prevent skin contact.
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

In the event of a spill, immediately evacuate the area. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[2] The absorbent material and any contaminated items must then be collected and disposed of as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.

Step-by-Step Disposal Protocol

The disposal of 2-pyridin-2-ylacetic acid hydrochloride waste must comply with all local, state, and federal regulations. The primary recommended method for the ultimate disposal of pyridine-containing waste is high-temperature incineration.[3][4]

  • Waste Segregation and Collection :

    • All waste containing 2-pyridin-2-ylacetic acid hydrochloride, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][3]

    • Collect this waste in a designated, compatible, and clearly labeled hazardous waste container.[1][5] The container must be in good condition with a secure, leak-proof lid.

    • Do not mix this waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and acids.[1]

  • Waste Labeling and Storage :

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("2-pyridin-2-ylacetic acid;hydrochloride"), and a clear indication of the associated hazards (e.g., Irritant).

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

    • Disposal must be carried out by a licensed hazardous waste management company.[5]

Important Considerations :

  • NEVER dispose of 2-pyridin-2-ylacetic acid hydrochloride down the drain or in the regular trash.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-pyridin-2-ylacetic acid hydrochloride.

Disposal Workflow for 2-Pyridin-2-ylacetic Acid Hydrochloride cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Storage & Disposal start Generate 2-pyridin-2-ylacetic acid hydrochloride waste collect_waste Collect in a designated, labeled hazardous waste container start->collect_waste segregate_waste Segregate from incompatible materials collect_waste->segregate_waste store_waste Store in a secure satellite accumulation area segregate_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs final_disposal Disposal by a licensed hazardous waste contractor (e.g., Incineration) contact_ehs->final_disposal

Caption: Disposal workflow for 2-pyridin-2-ylacetic acid hydrochloride.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 2-pyridin-2-ylacetic acid hydrochloride, minimizing risks to themselves and the environment.

References

Comprehensive Safety and Handling Guide for 2-pyridin-2-ylacetic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2-pyridin-2-ylacetic acid;hydrochloride, including personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment.

Chemical Identification and Hazards

Identifier Value
Chemical Name This compound
CAS Number 16179-97-8[1][2][3]
Molecular Formula C7H8ClNO2[2]
Molecular Weight 173.60 g/mol
Appearance Powder
Melting Point 135 °C (decomposes)[2]

Hazard Classification

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][4]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][4]

Hazard Statements: H315, H319, H335[4] Signal Word: Warning[4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of PPE is selected.[5]

PPE Category Item Specifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and aerosols. A face shield offers additional protection.[4][5] Conforms to EU standard EN 166 or US NIOSH regulations.[1][4]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended.[5] Gloves should be inspected before use and changed frequently, especially if contaminated.[4][5][6]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[5] Fire/flame resistant and impervious clothing is recommended.[4]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[5]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement, particularly when handling the powder and dust formation is possible. For situations with potential for higher exposure, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[7]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][4]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[1][4]

  • Use non-sparking tools to prevent ignition.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Store locked up.[1][4]

  • Keep away from incompatible materials such as acids and bases.[1]

Emergency Procedures and Disposal

First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][4]
Ingestion Clean mouth with water and seek medical attention.[1]

Spill and Leak Procedures:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4][6] Avoid dust formation.[1][4] Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[4] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][6]

Logical Relationship for Spill Response

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.